molecular formula C2H5ClF3NO B1368114 2,2,2-Trifluoroethoxyamine hydrochloride CAS No. 68401-66-1

2,2,2-Trifluoroethoxyamine hydrochloride

Cat. No.: B1368114
CAS No.: 68401-66-1
M. Wt: 151.51 g/mol
InChI Key: MIQJCHKNVAHUGJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethoxyamine hydrochloride is a useful research compound. Its molecular formula is C2H5ClF3NO and its molecular weight is 151.51 g/mol. The purity is usually 95%.
The exact mass of the compound O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-(2,2,2-trifluoroethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F3NO.ClH/c3-2(4,5)1-7-6;/h1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJCHKNVAHUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600623
Record name O-(2,2,2-Trifluoroethyl)hydroxylamine--hydrogen chloride (1/1)
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Molecular Weight

151.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68401-66-1
Record name O-(2,2,2-Trifluoroethyl)hydroxylamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoroethoxyamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethoxyamine hydrochloride, also known as O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride, is a specialized chemical reagent with growing importance in bioconjugation and synthetic chemistry. Its trifluoroethoxy group offers unique properties that can be advantageous in the development of novel therapeutics and research tools. This guide provides a comprehensive overview of the basic properties, synthesis, and applications of this compound, with a focus on its utility in oxime ligation reactions. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in a laboratory setting.

Core Properties

This compound is a hydroxylamine (B1172632) derivative distinguished by the presence of a trifluoroethyl group attached to the oxygen atom. This structural feature significantly influences its reactivity and physical properties. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that experimentally determined values for properties such as melting and boiling points are not widely available in the public domain and can vary based on the purity of the substance.

PropertyValueSource
CAS Number 68401-66-1[1][2]
Molecular Formula C₂H₅ClF₃NO[1]
Molecular Weight 151.52 g/mol [1]
Appearance White powder[1]
Purity Typically ≥95%[1]
Predicted Boiling Point 112°C at 760 mmHg[1]
Predicted Flash Point 21.5°C[1]
Spectroscopic Data

Synthesis and Handling

Synthetic Approach

The synthesis of O-alkylated hydroxylamines like this compound can be achieved through the alkylation of a protected hydroxylamine followed by deprotection. A general synthetic pathway is outlined below.

Synthesis_Pathway hydroxylamine Hydroxylamine (or a protected derivative) alkylation Alkylation hydroxylamine->alkylation trifluoroethanol 2,2,2-Trifluoroethanol (or an activated derivative) trifluoroethanol->alkylation intermediate O-(2,2,2-Trifluoroethyl)hydroxylamine alkylation->intermediate hcl_treatment HCl Treatment intermediate->hcl_treatment product 2,2,2-Trifluoroethoxyamine Hydrochloride hcl_treatment->product Oxime_Ligation reducing_sugar Reducing Sugar (with open-chain aldehyde form) reaction Oxime Ligation reducing_sugar->reaction reagent 2,2,2-Trifluoroethoxyamine Hydrochloride reagent->reaction oxime_conjugate Glycoconjugate (stable oxime linkage) reaction->oxime_conjugate

References

A Comprehensive Technical Guide to 2,2,2-Trifluoroethylamine Hydrochloride (CAS 373-88-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethylamine (B1214592) hydrochloride (CAS 373-88-6) is a pivotal fluorinated building block in modern medicinal chemistry and organic synthesis. The incorporation of the trifluoroethyl moiety into molecular scaffolds can significantly enhance the pharmacological properties of parent compounds, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, analytical characterization, and applications of 2,2,2-trifluoroethylamine hydrochloride, with a focus on its role in drug discovery and development.

Physicochemical Properties

2,2,2-Trifluoroethylamine hydrochloride is a white to light yellow crystalline powder. It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere. Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
CAS Number 373-88-6[1]
Molecular Formula C₂H₄F₃N·HCl[2][3]
Molecular Weight 135.52 g/mol [1][3]
Appearance White to light yellow crystalline powder[4]
Melting Point 220-222 °C (sublimes)[3][4]
Boiling Point Not applicable (decomposes)
Solubility Soluble in water, ethanol, and chloroform. Slightly soluble in benzene. Hardly soluble in ether.[4][5]
Density 1.24 g/cm³[4]
pKa Not available

Synthesis and Manufacturing

The primary route for the synthesis of 2,2,2-trifluoroethylamine hydrochloride involves the reaction of 2,2,2-trifluoroethylamine with hydrochloric acid.

General Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of 2,2,2-trifluoroethylamine hydrochloride.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_2_2_Trifluoroethylamine 2,2,2-Trifluoroethylamine Neutralization Neutralization Reaction in Ethanol/Water 2_2_2_Trifluoroethylamine->Neutralization Hydrochloric_Acid Hydrochloric Acid Hydrochloric_Acid->Neutralization Distillation Reduced Pressure Distillation Neutralization->Distillation Crude Product Product_HCl 2,2,2-Trifluoroethylamine Hydrochloride Distillation->Product_HCl Purified Product

General synthesis workflow for 2,2,2-trifluoroethylamine HCl.
Detailed Experimental Protocol: Synthesis of 2,2,2-Trifluoroethylamine Hydrochloride

This protocol is based on a general procedure found in the literature.[2]

Materials:

  • 2,2,2-Trifluoroethylamine (1.0 eq)

  • Saturated Hydrochloric Acid solution (1.05 eq)

  • Ethanol

  • Three-necked flask

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2,2,2-trifluoroethylamine and ethanol.

  • Cool the mixture in an ice bath to below 25°C.

  • Slowly add a saturated solution of hydrochloric acid dropwise to the stirred solution, maintaining the temperature below 25°C.

  • After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain for 1 hour.

  • Remove the solvent (ethanol and water) by distillation under reduced pressure (e.g., 0.98 MPa) at a controlled temperature of 45 ± 5°C.

  • The resulting white to light yellow crystalline solid is 2,2,2-trifluoroethylamine hydrochloride.

Expected Yield: ~96%[2]

Analytical Characterization

The identity and purity of 2,2,2-trifluoroethylamine hydrochloride can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show a quartet for the methylene (B1212753) protons (CH₂) adjacent to the trifluoromethyl group, coupled to the three fluorine atoms. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the two carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2,2-trifluoroethylamine hydrochloride will exhibit characteristic absorption bands for the N-H stretching of the ammonium (B1175870) salt, C-H stretching, and strong C-F stretching vibrations.[1][6]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the free base (2,2,2-trifluoroethylamine). The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.[7]

Applications in Drug Discovery and Development

2,2,2-Trifluoroethylamine hydrochloride is a valuable synthon for introducing the trifluoroethylamino moiety into drug candidates. This modification can impart several desirable properties.

Rationale for Use in Medicinal Chemistry

The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

G cluster_properties Pharmacological Property Enhancement cluster_outcomes Therapeutic Outcomes TFEA_HCl 2,2,2-Trifluoroethylamine HCl Lipophilicity Increased Lipophilicity TFEA_HCl->Lipophilicity incorporation via synthesis Metabolic_Stability Enhanced Metabolic Stability TFEA_HCl->Metabolic_Stability incorporation via synthesis Binding_Affinity Improved Binding Affinity TFEA_HCl->Binding_Affinity incorporation via synthesis Bioavailability Increased Bioavailability TFEA_HCl->Bioavailability incorporation via synthesis Drug_Candidate Optimized Drug Candidate Lipophilicity->Drug_Candidate Metabolic_Stability->Drug_Candidate Binding_Affinity->Drug_Candidate Bioavailability->Drug_Candidate

Impact of trifluoroethylamino moiety on drug properties.
Synthetic Applications in Medicinal Chemistry

2,2,2-Trifluoroethylamine hydrochloride is a versatile reagent in various organic reactions.

  • Nucleophilic Substitution and Amide Coupling: The free amine, generated by neutralization of the hydrochloride salt, can be used in nucleophilic substitution and amide coupling reactions to introduce the 2,2,2-trifluoroethylamino group.[8]

  • Synthesis of Bioactive Molecules: It has been used as a reagent in the synthesis of arachidonylethanolamide analogs with affinity for cannabinoid receptors (CB1 and CB2).[4][9] It is also used in the development of drugs targeting neurological disorders.[8]

Experimental Protocol: Diazotization Reaction

This protocol describes the use of 2,2,2-trifluoroethylamine hydrochloride in a diazotization reaction for the preparation of vanilloid receptor VR1 antagonists.[10]

Materials:

  • 2,2,2-Trifluoroethylamine hydrochloride (1.0 eq)

  • Sodium nitrite (B80452) (1.1 eq)

  • Water

  • Ether

  • Ice-water bath

  • Separating funnel

Procedure:

  • Prepare a mixture of 2,2,2-trifluoroethylamine hydrochloride in water and ether.

  • Cool the mixture to 0°C in an ice-water bath with stirring.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cooled mixture.

  • Seal the reaction vessel and allow it to warm to room temperature while stirring for approximately 3 hours.

  • After the reaction is complete, transfer the mixture to a separating funnel and separate the ether layer containing the diazotization product.

  • Caution: Diazotization compounds can be explosive. Strict control of reaction conditions and reactant quantities is crucial. The product is often used directly in the next synthetic step without further purification due to its potential instability.

Safety and Handling

2,2,2-Trifluoroethylamine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[3] It is irritating to the eyes, skin, and respiratory tract. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. Upon heating to decomposition, it may emit very toxic fumes of fluoride, nitrogen oxides, and hydrogen chloride.[4][9]

Conclusion

2,2,2-Trifluoroethylamine hydrochloride is a valuable and versatile building block for the synthesis of fluorinated organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its ability to impart favorable physicochemical and pharmacological properties makes it an important tool for drug discovery and development professionals. Careful handling and adherence to safety protocols are essential when working with this compound.

References

An In-Depth Technical Guide to the Synthesis of O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride, a valuable reagent in medicinal chemistry and drug development. The primary synthetic route detailed herein is a robust two-step process involving the O-alkylation of N-hydroxyphthalimide via a Mitsunobu reaction, followed by hydrazinolysis to liberate the desired product, which is subsequently converted to its hydrochloride salt. This method, adapted from the Gabriel synthesis, offers a reliable pathway to this important building block.

Core Synthetic Pathway

The synthesis of O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride is most effectively achieved through a three-stage process:

  • O-Alkylation of N-Hydroxyphthalimide: The synthesis commences with the O-alkylation of N-hydroxyphthalimide with 2,2,2-trifluoroethanol (B45653). The Mitsunobu reaction is a highly effective method for this transformation, utilizing a phosphine (B1218219) and an azodicarboxylate to facilitate the coupling under mild conditions.

  • Deprotection via Hydrazinolysis: The resulting N-(2,2,2-trifluoroethoxy)phthalimide intermediate is then treated with hydrazine. This step cleaves the phthalimide (B116566) group, releasing the free O-(2,2,2-Trifluoroethyl)hydroxylamine and forming a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration.

  • Hydrochloride Salt Formation: The final step involves the conversion of the free hydroxylamine (B1172632) derivative to its stable hydrochloride salt by treatment with hydrochloric acid.

Below is a visual representation of the overall synthetic workflow:

Synthesis_Workflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Salt Formation A N-Hydroxyphthalimide D N-(2,2,2-Trifluoroethoxy)phthalimide A->D O-Alkylation B 2,2,2-Trifluoroethanol B->D C PPh3, DIAD E N-(2,2,2-Trifluoroethoxy)phthalimide G O-(2,2,2-Trifluoroethyl)hydroxylamine E->G Cleavage F Hydrazine (N2H4) F->G H Phthalhydrazide I O-(2,2,2-Trifluoroethyl)hydroxylamine K O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride I->K Protonation J HCl J->K

Diagram 1. Overall synthetic workflow for O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-(2,2,2-Trifluoroethoxy)phthalimide via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including the O-alkylation of N-hydroxyphthalimide.[1] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 2,2,2-trifluoroethanol.

Reaction Scheme:

Mitsunobu_Reaction reactant1 N-Hydroxyphthalimide product N-(2,2,2-Trifluoroethoxy)phthalimide reactant1->product + reactant2 HOCH2CF3 reagents PPh3, DIAD THF, 0 °C to rt

Diagram 2. Mitsunobu reaction for the synthesis of N-(2,2,2-Trifluoroethoxy)phthalimide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
N-Hydroxyphthalimide163.131.63 g101.0
2,2,2-Trifluoroethanol100.041.10 g (0.8 mL)111.1
Triphenylphosphine (B44618) (PPh3)262.293.15 g121.2
Diisopropyl azodicarboxylate (DIAD)202.212.43 g (2.4 mL)121.2
Tetrahydrofuran (B95107) (THF), anhydrous-50 mL--

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-hydroxyphthalimide (1.63 g, 10 mmol) and triphenylphosphine (3.15 g, 12 mmol).

  • Add anhydrous tetrahydrofuran (50 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Add 2,2,2-trifluoroethanol (0.8 mL, 11 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (2.4 mL, 12 mmol) dropwise to the stirred solution over a period of 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes to afford N-(2,2,2-trifluoroethoxy)phthalimide as a white solid.

Expected Yield: 80-90%

Step 2: Hydrazinolysis of N-(2,2,2-Trifluoroethoxy)phthalimide

The cleavage of the phthalimide group is efficiently achieved by treatment with hydrazine, a method known as the Ing-Manske procedure.

Reaction Scheme:

Hydrazinolysis reactant1 N-(2,2,2-Trifluoroethoxy)phthalimide product1 O-(2,2,2-Trifluoroethyl)hydroxylamine reactant1->product1 + reagent N2H4·H2O Ethanol, reflux product2 Phthalhydrazide product1->product2 + Salt_Formation reactant O-(2,2,2-Trifluoroethyl)hydroxylamine product O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride reactant->product reagent HCl in Et2O Alternative_Route A Hydroxylamine C Ketoxime A->C Condensation B Ketone B->C E O-(2,2,2-Trifluoroethyl)ketoxime C->E Alkylation D 2,2,2-Trifluoroethylating Agent D->E G O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride E->G Hydrolysis F Acid Hydrolysis F->G

References

An In-depth Technical Guide to 2,2,2-Trifluoroethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: This technical guide focuses on the chemical compound 2,2,2-Trifluoroethylamine (B1214592) hydrochloride (CAS No. 373-88-6). It is important to note that the requested topic, "2,2,2-Trifluoroethoxyamine hydrochloride," does not correspond to a commonly recognized or commercially available chemical entity. The structural and application data presented herein pertain to 2,2,2-Trifluoroethylamine hydrochloride, a significant reagent in pharmaceutical and chemical synthesis.

This document provides a comprehensive overview of 2,2,2-Trifluoroethylamine hydrochloride, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, properties, synthesis, and key applications, with detailed experimental protocols and data presented for practical use.

Chemical Identity and Properties

2,2,2-Trifluoroethylamine hydrochloride is a white to pale yellow crystalline powder.[1] The presence of the trifluoromethyl group significantly influences its chemical properties, making it a valuable building block in the synthesis of complex organic molecules.[2] It is the hydrochloride salt of 2,2,2-Trifluoroethylamine.[3]

Table 1: Chemical Identifiers and Physical Properties

Identifier/PropertyValue
IUPAC Name 2,2,2-trifluoroethanamine;hydrochloride[2][3][4]
CAS Number 373-88-6[5][6][7][8][9][10]
Molecular Formula C₂H₅ClF₃N[4][5][6][7][9][11]
Molecular Weight 135.52 g/mol [5][7][8][9][11]
Appearance White to light yellow crystalline powder[1][4][7]
Melting Point 220-222 °C (subl.)[7][8][10][11][12]
Solubility Soluble in water, ethanol (B145695), and chloroform; slightly soluble in benzene; practically insoluble in ether.[7][10][13]
SMILES C(C(F)(F)F)N.Cl[3][4]
InChIKey ZTUJDPKOHPKRMO-UHFFFAOYSA-N[3][4][7][8][11][13]

Synthesis and Reaction Pathways

2,2,2-Trifluoroethylamine hydrochloride is typically synthesized through the reaction of 2,2,2-Trifluoroethylamine with hydrochloric acid. This acid-base reaction readily forms the corresponding ammonium (B1175870) salt.

synthesis_workflow reagent1 2,2,2-Trifluoroethylamine (CF3CH2NH2) process Reaction at <25°C, then 50°C for 1 hr reagent1->process reagent2 Saturated HCl Solution in Ethanol reagent2->process product 2,2,2-Trifluoroethylamine Hydrochloride process->product Yield: ~96.3%

Synthesis of 2,2,2-Trifluoroethylamine Hydrochloride.

A key application of this compound in medicinal chemistry involves its conversion to a diazonium salt, which is a versatile intermediate.[1]

logical_relationship start 2,2,2-Trifluoroethylamine Hydrochloride condition Diazotization (0°C to RT) start->condition reagent Sodium Nitrite (B80452) (NaNO2) in H2O reagent->condition intermediate Diazonium Intermediate condition->intermediate application Synthesis of VR1 Antagonists intermediate->application Further Reaction

Diazotization reaction for pharmaceutical synthesis.

Experimental Protocols

This protocol details the general procedure for the synthesis of the title compound from its free amine base.

  • Preparation: Add 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine to a three-necked flask equipped with a dropping funnel and a thermometer.

  • Acid Addition: Slowly add 35 g of a saturated hydrochloric acid solution dropwise to the flask. Maintain the internal temperature below 25°C during the addition using an ice bath.

  • Reaction: After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain it for 1 hour.

  • Work-up: Following the reaction period, subject the solution to distillation under reduced pressure (vacuum of 0.98 MPa) while maintaining the temperature at 45 ± 5°C.

  • Isolation: Continue the distillation for approximately 5 hours to remove water and ethanol, yielding the final product as a white powdery crystalline solid. The reported yield for this procedure is approximately 96.3%.[5][10]

This protocol outlines the use of 2,2,2-Trifluoroethylamine hydrochloride as a precursor in a diazotization reaction. Caution: Diazonium compounds can be explosive. Strict control of reaction conditions and quantities is essential.

  • Initial Mixture: Prepare a mixture of 2,2,2-Trifluoroethylamine hydrochloride (8.1 g, 60 mmol) in water (25 mL) and diethyl ether (45 mL) in a suitable reaction vessel. Cool the mixture to 0°C in an ice-water bath with stirring.

  • Reagent Addition: Prepare a solution of sodium nitrite (4.6 g, 66 mmol) in water (10 mL). Add this solution dropwise to the stirred amine hydrochloride mixture at 0°C.

  • Reaction: After the addition is complete, seal the reaction vessel and allow it to warm to room temperature. Continue stirring for approximately 3 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and separate the ether layer. The ether layer contains the diazonium product.

  • Downstream Use: The resulting diazotization product is noted to have poor chemical stability and a low boiling point. It is recommended to use the ether solution directly in the subsequent synthesis step without further purification.[1]

Applications in Drug Development and Chemical Synthesis

2,2,2-Trifluoroethylamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutically active molecules and research chemicals.[1][2]

  • Cannabinoid Receptor Ligands: It is used as a reagent in the synthesis of arachidonylethanolamide analogs, which exhibit affinity for CB1 and CB2 cannabinoid receptors.[7][10]

  • Vanilloid Receptor (VR1) Antagonists: As detailed in the experimental protocol, it is a precursor for creating antagonists for the vanilloid receptor 1, a target for pain therapeutics.[1]

  • Derivatizing Agent: The compound is utilized for the derivatization of aqueous carboxylic acids into their corresponding 2,2,2-trifluoroethylamide derivatives. This is particularly useful for analytical techniques like gas chromatography with electron-capture detection.[8]

  • Introduction of the Trifluoroethyl Moiety: In organic synthesis, the free amine can be generated by neutralization and subsequently used as a nucleophile to introduce the trifluoroethyl group into various molecular scaffolds, a common strategy in medicinal chemistry to enhance metabolic stability or receptor binding affinity.[1][2]

Spectroscopic and Analytical Data

While detailed spectra are not publicly available in the search results, literature references indicate the availability of spectroscopic data for this compound. For instance, a 13C NMR spectrum has been recorded in Deuterium oxide (D₂O) with Dioxane as a reference.[11]

Table 2: Summary of Available Spectroscopic Data

TechniqueDetails
¹³C NMR Solvent: Deuterium oxide; Reference: Dioxane[11]
Toxicity Data LD50 (unspecified route, mouse): 476 mg/kg[7][12]

Safety and Handling

2,2,2-Trifluoroethylamine hydrochloride is a hazardous substance and requires careful handling.[14]

Table 3: Hazard Information and Safety Precautions

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[14][15][16]Avoid breathing dust. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][15][16]
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[15][16]Wear protective gloves, protective clothing, and eye/face protection.[12][15][16]
Storage Hygroscopic.[7][10][12]Keep container tightly closed in a dry, cool, and well-ventilated place.[12][16]
Fire Hazard Combustible solid.[14] May emit toxic fumes of fluorine, nitrogen oxides, and HCl upon decomposition.[7][14]Use dry chemical, foam, water spray, or carbon dioxide for extinguishing. Avoid contamination with oxidizing agents.[14][15]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[12][14][15][16]

References

An In-depth Technical Guide on the Solubility of 2,2,2-Trifluoroethoxyamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,2-Trifluoroethoxyamine hydrochloride in various organic solvents. This compound, a trifluoroethylamine derivative, is of interest in pharmaceutical and agrochemical synthesis.[1] Understanding its solubility is crucial for its application in chemical reactions, formulation development, and purification processes.

Core Properties

This compound is a white to off-white crystalline solid.[2] Its structure, featuring a trifluoromethyl group and an amine hydrochloride salt, significantly influences its physical and chemical properties, including its solubility profile.[1][2] The presence of the hydrochloride salt renders it ionic, which generally leads to good solubility in polar solvents.[2]

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent CategorySolventSolubility Description
Polar Protic WaterHigh solubility / Soluble[1][2][3][4][5][6][7]
EthanolSoluble[3][4][5][6][7]
Polar Aprotic ChloroformSoluble[3][4][5][6][7]
Nonpolar BenzeneSlightly soluble[3][4][5][6][7]
EtherHardly soluble[3][4][5][6][7]

The high solubility in water and polar solvents is a key characteristic of this compound, attributed to its ionic nature as a hydrochloride salt.[2]

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not explicitly detailed in the available literature. However, a general and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent is the isothermal shake-flask method.

Representative Isothermal Shake-Flask Solubility Determination Protocol:

  • Preparation of Saturated Solution:

    • An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a screw cap).

    • The container is then placed in a constant temperature bath and agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, the agitation is stopped, and the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Alternatively, centrifugation or filtration (using a filter compatible with the solvent) can be used to separate the solid and liquid phases.

  • Quantification:

    • A known aliquot of the clear, saturated supernatant is carefully removed.

    • The concentration of this compound in the aliquot is determined using a suitable analytical technique. Common methods include:

      • Gravimetric analysis: The solvent from the aliquot is evaporated, and the mass of the remaining solid residue is measured.

      • Chromatographic analysis (e.g., HPLC): The aliquot is diluted and analyzed by high-performance liquid chromatography with a suitable detector (e.g., UV or mass spectrometry) to determine the concentration against a calibration curve.

      • Spectroscopic analysis (e.g., UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

  • Data Reporting:

    • The solubility is typically expressed in units such as mg/mL, g/L, or mol/L at the specified temperature.

Logical Relationships in Solubility

The solubility of this compound is dictated by its chemical structure and the properties of the solvent. The following diagram illustrates the logical relationship between the compound's characteristics and its solubility in different classes of organic solvents.

SolubilityProfile Compound 2,2,2-Trifluoroethoxyamine Hydrochloride Polar Polar Solvents Compound->Polar Ionic Nature & H-bonding Nonpolar Nonpolar Solvents Compound->Nonpolar Lipophilic CF3 group Water Water Polar->Water Ethanol Ethanol Polar->Ethanol Chloroform Chloroform Polar->Chloroform Benzene Benzene Nonpolar->Benzene Ether Ether Nonpolar->Ether Soluble Soluble Water->Soluble Ethanol->Soluble Chloroform->Soluble SlightlySoluble Slightly Soluble Benzene->SlightlySoluble HardlySoluble Hardly Soluble Ether->HardlySoluble

Caption: Solubility profile of 2,2,2-Trifluoroethoxyamine HCl.

References

Stability and Storage of 2,2,2-Trifluoroethoxyamine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2,2,2-Trifluoroethoxyamine Hydrochloride. The information herein is compiled from publicly available safety data sheets and general chemical principles. It is intended to serve as a valuable resource for professionals in research and drug development to ensure the integrity and proper handling of this compound.

Chemical and Physical Properties

This compound is a fluorinated organic compound that serves as a building block in the synthesis of various pharmaceutical agents. Its stability is intrinsically linked to its physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₂H₅ClF₃N[1]
Molecular Weight 135.51 g/mol
Appearance White to light yellow or light orange powder/crystal[2]
Melting Point 220-222 °C (sublimes)[2][3]
Solubility Highly soluble in water. Soluble in ethanol (B145695) and chloroform. Slightly soluble in benzene (B151609) and practically insoluble in ether.[3][4]
Hygroscopicity Hygroscopic[3]

Stability Profile

Under recommended storage conditions, 2,2,2-Trifluoroethoxyamine HCl is a stable compound.[5] However, its stability can be compromised by several factors, including moisture, high temperatures, and incompatible materials.

Thermal Stability

The compound is stable at room temperature. At elevated temperatures, particularly approaching its melting point, sublimation and decomposition can occur.[2][3] Thermal decomposition may lead to the release of hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (B91410) (HF).[2]

Hydrolytic Stability and Hygroscopicity
Photostability

Specific photostability studies on 2,2,2-Trifluoroethoxyamine HCl are not publicly available. However, for photosensitive compounds, exposure to UV or visible light can provide the energy to initiate degradation reactions. General guidance for photostability testing is outlined in the ICH Q1B guidelines.[6][7]

Incompatibilities

To maintain the stability of 2,2,2-Trifluoroethoxyamine HCl, contact with the following should be avoided:

  • Strong oxidizing agents: Can cause vigorous reactions.

  • Strong acids and bases: May cause the release of the free amine or promote degradation.

  • Acid chlorides and acid anhydrides: Can lead to acylation reactions with the amine group.[5]

Recommended Storage and Handling

Proper storage and handling are crucial for preserving the quality and stability of 2,2,2-Trifluoroethoxyamine HCl.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Some suppliers recommend storage at <15°C.To minimize the risk of thermal degradation and sublimation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To protect the hygroscopic material from moisture.[2]
Container Keep container tightly closed and securely sealed. Store in the original container.To prevent moisture absorption and contamination.[8]
Ventilation Store in a well-ventilated area.To ensure a safe storage environment.[8]

Experimental Protocols for Stability Assessment

While specific experimental data for this compound is limited, the following outlines general methodologies for assessing the stability of a chemical substance like 2,2,2-Trifluoroethoxyamine HCl.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Caption: Workflow for a forced degradation study.

Protocol for Acid/Base Hydrolysis:

  • Prepare solutions of 2,2,2-Trifluoroethoxyamine HCl in acidic (e.g., 0.1M to 1M HCl) and basic (e.g., 0.01M to 0.1M NaOH) media.

  • Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method.

Photostability Testing

This protocol follows the general principles of ICH Q1B.

Photostability_Protocol start Prepare Samples exposed_sample Exposed Sample (Chemically inert, transparent container) start->exposed_sample dark_control Dark Control (Wrapped in aluminum foil) start->dark_control light_source Expose to Light Source (ICH Q1B Option I or II) - Overall illumination ≥ 1.2 million lux hours - Near UV energy ≥ 200 watt hours/m² exposed_sample->light_source dark_control->light_source analysis Analyze Samples (e.g., HPLC) light_source->analysis comparison Compare Exposed vs. Dark Control analysis->comparison conclusion Assess Photostability comparison->conclusion

Caption: General protocol for photostability testing.

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is crucial for quantifying the active pharmaceutical ingredient (API) and its degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

General HPLC Method Parameters:

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Detection UV detection (wavelength to be determined by UV scan of the compound). For compounds with no chromophore, other detectors like ELSD or CAD may be necessary.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Conclusion

2,2,2-Trifluoroethoxyamine HCl is a stable compound when stored under appropriate conditions. Its primary sensitivities are to moisture (due to its hygroscopic nature) and potentially to high temperatures and light. To ensure the integrity of the compound, it is imperative to store it in a cool, dry, and well-ventilated area, under an inert atmosphere, and in a tightly sealed container. For developmental purposes, conducting thorough forced degradation and photostability studies is recommended to fully characterize its stability profile and develop a validated stability-indicating analytical method.

References

In-depth Technical Guide on the Spectral Data of 2,2,2-Trifluoroethoxyamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available spectral data (NMR, IR, MS) for 2,2,2-Trifluoroethoxyamine hydrochloride (CAS RN: 68401-66-1), also known as O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride, did not yield specific experimental spectra or detailed protocols for their acquisition.

While this compound is referenced in chemical literature and available from commercial suppliers[1][2][3][4], the raw and processed spectral data required for an in-depth technical guide are not present in the public domain accessed through the conducted searches. Scientific databases and chemical information repositories that were queried did not contain the necessary quantitative data for 1H NMR, 13C NMR, IR, or Mass Spectrometry for this specific molecule.

One study mentions the use of this compound in real-time NMR studies of oxyamine ligations, but the spectral data for the compound itself is not provided.[2]

Due to the absence of the foundational quantitative spectral data and the associated experimental methodologies, it is not possible to fulfill the request for a detailed technical guide that includes:

  • Quantitative Data Presentation: Tables summarizing NMR, IR, and MS data cannot be created.

  • Experimental Protocols: Detailed methodologies for key experiments could not be located.

  • Mandatory Visualization: A Graphviz diagram illustrating signaling pathways or experimental workflows cannot be generated without the underlying data and processes.

Researchers, scientists, and drug development professionals seeking this information would likely need to acquire the spectral data through their own laboratory analysis of a purchased sample or contact a commercial supplier who may have this data on file.

References

A Technical Guide to 2,2,2-Trifluoroethoxyamine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial sources, chemical properties, and applications of 2,2,2-Trifluoroethoxyamine Hydrochloride (CAS 68401-66-1), a versatile reagent in medicinal chemistry and bioconjugation.

Introduction

This compound, also known by its synonym O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride, is a fluorinated organic compound of significant interest to the pharmaceutical and biotechnology sectors. Its unique structural features, particularly the trifluoroethoxy group, impart desirable properties to molecules, making it a valuable building block in the synthesis of novel therapeutic agents and research tools. This technical guide provides a comprehensive overview of the commercial availability, key chemical data, and established applications of this reagent, with a focus on providing practical information for researchers, scientists, and professionals involved in drug development.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes the product offerings from several prominent commercial vendors. Researchers are advised to consult the suppliers' websites for the most current information on availability and pricing.

SupplierProduct Name(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayPhysical FormStorage Temperature
Sigma-Aldrich This compound; O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride68401-66-1C₂H₅ClF₃NO151.52Not specifiedSolid2-8°C
Fisher Scientific Sigma Aldrich this compound68401-66-1C₂H₅ClF₃NO151.52Not specifiedNot specifiedNot specified
Santa Cruz Biotechnology O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride68401-66-1C₂H₅ClF₃NONot specifiedNot specifiedNot specifiedNot specified
MedChemExpress This compound; O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride68401-66-1C₂H₅ClF₃NO151.52Not specifiedNot specifiedRoom temperature
BLDpharm O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride68401-66-1C₂H₅ClF₃NO151.52Not specifiedNot specified2-8°C (Inert atmosphere)
Apollo Scientific O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride68401-66-1Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Fluorochem O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride68401-66-1Not specifiedNot specified≥90%Not specifiedNot specified

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 68401-66-1[1][2][3]
Molecular Formula C₂H₅ClF₃NO[1][2][3]
Molecular Weight 151.52 g/mol [1][3]
Melting Point 161-163 °C
Physical Form Solid
Storage Temperature 2-8°C[1]

Key Applications and Experimental Protocols

The primary application of this compound lies in its utility as a versatile chemical handle for bioconjugation and the synthesis of complex organic molecules.

Oxime Ligation with Reducing Sugars

This compound serves as an effective oxime-forming reagent for coupling reactions with molecules containing an aldehyde or ketone functional group, such as reducing sugars.[3] This reaction, known as oxime ligation, is a cornerstone of bioconjugation chemistry due to its high efficiency, selectivity, and the stability of the resulting oxime bond.

Experimental Workflow for Oxime Ligation:

G reagent 2,2,2-Trifluoroethoxyamine hydrochloride reaction Oxime Ligation Reaction reagent->reaction sugar Reducing Sugar (e.g., glucose) sugar->reaction buffer Reaction Buffer (e.g., aqueous buffer at controlled pH) buffer->reaction product Trifluoroethoxylated Glycoconjugate reaction->product analysis Product Characterization (e.g., NMR, Mass Spectrometry) product->analysis

Caption: Workflow for oxime ligation of a reducing sugar.

Detailed Protocol for Oxime Ligation of Reducing Carbohydrates (Adapted from Baudendistel et al., 2016):

For real-time NMR studies of oxyamine ligations, the following general procedure can be adapted. All reagents should be of high purity.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the reducing carbohydrate (e.g., glucose) in a suitable deuterated buffer (e.g., D₂O with a phosphate (B84403) or acetate (B1210297) buffer system to maintain a constant pH).

    • Prepare a stock solution of this compound in the same deuterated buffer. The hydrochloride salt is typically used directly as it is more stable and easier to handle than the free amine. The pH of the final reaction mixture should be carefully controlled, as the rate of oxime formation is pH-dependent.

  • Reaction Setup:

    • In an NMR tube, combine the stock solution of the reducing carbohydrate with the stock solution of this compound. The stoichiometry can be varied depending on the experimental goals. For kinetic studies, a pseudo-first-order condition with an excess of the oxyamine is often employed.

  • NMR Analysis:

    • Acquire NMR spectra (e.g., ¹H NMR) of the reaction mixture at regular time intervals. The formation of the oxime product can be monitored by the appearance of new signals corresponding to the oxime protons and the disappearance of the signals from the anomeric protons of the reducing sugar.

  • Data Analysis:

    • Integrate the relevant signals in the NMR spectra to determine the concentration of the reactants and products over time. This data can then be used to calculate the reaction rate constants and study the equilibrium of the ligation reaction.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for specialized applications or large-scale needs. A common synthetic route involves the reaction of a suitable trifluoroethyl precursor with a source of the hydroxylamine (B1172632) moiety, followed by salt formation with hydrochloric acid.

Illustrative Synthetic Pathway:

G start 2,2,2-Trifluoroethyl Halide (e.g., CF₃CH₂Br) step1 Nucleophilic Substitution start->step1 reagent1 N-Hydroxyphthalimide reagent1->step1 intermediate N-(2,2,2-Trifluoroethoxy)phthalimide step1->intermediate step2 Hydrazinolysis intermediate->step2 reagent2 Hydrazine (N₂H₄) reagent2->step2 free_amine O-(2,2,2-Trifluoroethyl)hydroxylamine step2->free_amine step3 Salt Formation free_amine->step3 reagent3 Hydrochloric Acid (HCl) reagent3->step3 product 2,2,2-Trifluoroethoxyamine Hydrochloride step3->product

Caption: A potential synthetic route to the target compound.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. As a general guideline:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place as recommended by the supplier.

Conclusion

This compound is a valuable and commercially accessible reagent for researchers and professionals in drug development and chemical biology. Its ability to participate in efficient and stable oxime ligations makes it a powerful tool for the synthesis of complex biomolecules and novel therapeutics. This guide provides a foundational understanding of its commercial landscape, key properties, and practical applications to facilitate its effective use in the laboratory. For further in-depth information, consulting the cited literature and supplier documentation is highly recommended.

References

An In-depth Technical Guide on the Safety and Handling of 2,2,2-Trifluoroethoxyamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,2,2-Trifluoroethoxyamine hydrochloride (CAS No: 373-88-6), a chemical intermediate used in the synthesis of various compounds, including arachidonylethanolamide analogs with affinities for cannabinoid receptors.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or inhaled.[3][4][5] It is also known to cause skin and serious eye irritation.[3][4][6]

GHS Hazard Statements:

  • H301/H302: Toxic or harmful if swallowed.[4][5][7]

  • H312: Harmful in contact with skin.[5]

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[6][7]

Precautionary Statements: A comprehensive list of precautionary statements for handling this compound is provided in the table below.

Statement IDPrecautionary StatementReference
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7][8]
P264Wash hands and any exposed skin thoroughly after handling.[4][7][9]
P270Do not eat, drink or smoke when using this product.[4][7][8]
P271Use only outdoors or in a well-ventilated area.[4][7][8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][7][8]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4][6]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][7]
P312Call a POISON CENTER or doctor if you feel unwell.[4]
P330Rinse mouth.[4]
P362 + P364Take off contaminated clothing and wash it before reuse.[4]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[4][6]
P405Store locked up.[7][9]
P501Dispose of contents/container to an approved waste disposal plant.[4][6][8]

Toxicological Data

The primary toxicological concern is acute toxicity upon ingestion, skin contact, or inhalation.

ParameterValueSpeciesReference
LD50 (Oral)500.1 mg/kg-[7]
LD50 (unspecified route)476 mg/kgMouse[1][7]

Experimental Protocols: Detailed experimental methodologies for determining the LD50 values cited in the available safety data sheets are not provided in the publicly accessible documentation. These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) by the chemical manufacturer or a certified testing facility. The protocols generally involve administering controlled doses of the substance to laboratory animals and observing the mortality rate over a specified period.

Physical and Chemical Properties

Understanding the physical and chemical properties is essential for safe handling and storage.

PropertyValueReference
Molecular FormulaC2H5ClF3N[1][7][10]
Molecular Weight135.52 g/mol [1][5][10]
AppearanceBeige or white to light yellow/orange powder/crystals.[1][7]
Melting Point220-222 °C (sublimes)[1][7]
SolubilitySoluble in water (0.7 parts), ethanol, and chloroform. Slightly soluble in benzene (B151609) and hardly soluble in ether.[1]
StabilityStable under proper conditions.[3]
HygroscopicYes[1][7]
Decomposition ProductsUpon combustion or high temperatures, may produce poisonous fumes of fluorine, nitrogen oxides, and hydrogen chloride.[1][3][6][7][9]

Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.

Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Ensure adequate ventilation b Wear appropriate PPE: - Gloves - Goggles - Lab coat a->b c Avoid contact with skin and eyes b->c d Avoid dust formation c->d e Do not eat, drink, or smoke d->e f Keep away from incompatible materials e->f g Wash hands thoroughly f->g h Securely seal container g->h i Clean work area h->i

Caption: General Handling Workflow for this compound.

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][4][6][7]

  • Keep containers tightly closed.[4][6][7][10]

  • The substance is hygroscopic and should be protected from moisture.[1][7]

  • Store away from incompatible materials, such as oxidizing agents.[2][6]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First-Aid Measures:

Exposure RouteFirst-Aid ProcedureReference
InhalationMove the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[4][6][7][10]
Skin ContactImmediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[4][6][7][10]
Eye ContactRinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3][4][7][10]
IngestionRinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[3][4][7][10]

Spill Response:

Emergency Spill Response Logic:

start Spill Detected evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure adequate ventilation start->ventilate ppe Wear appropriate PPE start->ppe contain Contain the spill Prevent entry into drains evacuate->contain ventilate->contain ppe->contain cleanup Sweep up and shovel into a suitable, closed container for disposal contain->cleanup decontaminate Wash the spill area cleanup->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose

Caption: Logical flow for responding to a spill of this compound.

  • Minor Spills: For small spills, remove all ignition sources.[2] Use dry clean-up procedures and avoid generating dust.[2] Place the material in a suitable, labeled container for disposal.[2]

  • Major Spills: In the case of a larger spill, alert emergency responders.[2] Control personal contact by wearing appropriate protective clothing and prevent the spillage from entering drains or water courses.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][10]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[4][6][7][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][6][10]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][10] Always consult a licensed professional waste disposal service.[10] Contaminated packaging should be disposed of as unused product.[7][10]

This technical guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for Coupling Reactions with 2,2,2-Trifluoroethoxyamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethoxyamine hydrochloride is a versatile reagent employed in the synthesis of a wide range of trifluoroethoxylated compounds, particularly hydroxamates. The incorporation of the trifluoroethoxy group can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. These application notes provide detailed protocols for the coupling of this compound with carboxylic acids to form O-(2,2,2-trifluoroethyl) hydroxamates, which are valuable intermediates in drug discovery and development.

Hydroxamates are a class of compounds with a broad spectrum of biological activities, including roles as histone deacetylase (HDAC) inhibitors for cancer therapy, matrix metalloproteinase (MMP) inhibitors for treating cardiovascular diseases, and agents with anti-HIV and antimalarial properties.[1] The synthesis of these molecules often involves the formation of an amide bond between a carboxylic acid and a hydroxylamine (B1172632) derivative.[2][3]

Core Concepts in Coupling Chemistry

The formation of an amide bond from a carboxylic acid and an amine (or hydroxylamine) is a condensation reaction that typically requires the activation of the carboxylic acid.[2][4] This is achieved using a variety of coupling reagents that convert the carboxyl group into a more reactive intermediate, facilitating nucleophilic attack by the amine.[2] Common coupling reagents include carbodiimides like EDC, phosphonium (B103445) salts such as PyBOP, and uronium salts like HATU.[5] Additives like HOBt or HOAt are often used to minimize side reactions and reduce racemization, particularly in peptide synthesis.[4][5]

Experimental Protocols

Protocol 1: General Coupling of a Carboxylic Acid with this compound using EDC/HOBt

This protocol describes a standard and widely applicable method for the formation of an O-(2,2,2-trifluoroethyl) hydroxamate from a carboxylic acid.

Materials:

  • Carboxylic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[5][6]

  • 1-Hydroxybenzotriazole (HOBt)[5]

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for work-up and purification (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, magnesium sulfate)

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Addition of Amine and Base: To the solution, add this compound (1.2 eq) followed by DIPEA (2.5 eq). The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.[3]

  • Activation: In a separate vial, dissolve EDC (1.5 eq) and HOBt (1.5 eq) in a minimal amount of anhydrous DMF or DCM.

  • Coupling Reaction: Add the EDC/HOBt solution to the reaction mixture at 0 °C (ice bath). Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Coupling of Sterically Hindered Substrates using HATU

For sterically hindered carboxylic acids or when the standard EDC/HOBt protocol gives low yields, a more potent coupling reagent like HATU is recommended.

Materials:

  • Sterically hindered carboxylic acid

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: Dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DMF.

  • Pre-activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the carboxylic acid solution and stir for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.5 eq) in DMF with DIPEA (1.5 eq) to generate the free amine.

  • Coupling Reaction: Add the free amine solution to the pre-activated carboxylic acid mixture. Stir the reaction at room temperature for 4-12 hours.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1.

Data Presentation

The choice of coupling reagent and reaction conditions can significantly impact the yield of the desired O-(2,2,2-trifluoroethyl) hydroxamate. The following table summarizes typical yields obtained for the coupling of various carboxylic acids with amines using different coupling reagents, which can serve as a guideline for expectations with this compound.

Carboxylic Acid TypeCoupling ReagentAdditiveBaseTypical Yield (%)Reference
AliphaticEDCHOBtDIPEA70-95[4]
AromaticEDCHOBtDIPEA65-90[4]
Sterically HinderedHATU-DIPEA60-85
N-protected Amino AcidPyBOP-DIPEA75-95[5]
HeterocyclicT3P-Pyridine70-90[7]

Diagrams

Experimental Workflow for Coupling Reaction

G Experimental Workflow for Coupling Reaction cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent react Combine Solutions at 0°C, Stir and Warm to RT for 12-24h prep_acid->react Add to reaction prep_amine Dissolve 2,2,2-Trifluoroethoxyamine HCl (1.2 eq) and Base (e.g., DIPEA, 2.5 eq) in Solvent prep_amine->react Add to reaction activate Prepare Coupling Reagent Solution (e.g., EDC/HOBt) activate->react Initiate coupling workup Aqueous Work-up (Wash with NaHCO3, Brine) react->workup Reaction complete purify Purification (Column Chromatography) workup->purify Crude product final_product final_product purify->final_product Pure O-(2,2,2-Trifluoroethyl) Hydroxamate

Caption: General workflow for the synthesis of O-(2,2,2-trifluoroethyl) hydroxamates.

Logical Relationship of Coupling Reaction Components

G Key Components in Amide Bond Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Carboxylic_Acid->Coupling_Reagent Activates Product O-(2,2,2-Trifluoroethyl) Hydroxamate (R-CONH-OCH2CF3) Carboxylic_Acid->Product Forms Amine 2,2,2-Trifluoroethoxyamine (CF3CH2ONH2) Amine->Product Forms Coupling_Reagent->Amine Facilitates attack on activated acid Base Base (e.g., DIPEA) Base->Amine Deprotonates HCl salt

Caption: Interaction of key reagents in the coupling reaction.

References

Application Notes: Derivatization of Reducing Sugars using 2,2,2-Trifluoroethoxyamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of reducing sugars is a critical aspect of various fields, including glycobiology, pharmaceutical development, and food science. Due to their low volatility and high polarity, direct analysis of underivatized sugars by methods such as gas chromatography (GC) or reverse-phase liquid chromatography-mass spectrometry (LC-MS) is often challenging. Chemical derivatization is a common strategy to improve the analytical properties of these molecules.

Reductive amination is a robust and widely used method for the derivatization of the open-chain aldehyde or ketone group of reducing sugars. This process involves the reaction of the carbonyl group with a primary amine to form a Schiff base, which is subsequently reduced to a stable secondary amine. This application note provides a generalized protocol for the derivatization of reducing sugars using 2,2,2-Trifluoroethoxyamine hydrochloride (TFEA-HCl). The introduction of the trifluoroethoxy group can enhance detection sensitivity in mass spectrometry and improve chromatographic separation.

Note: Specific, validated protocols for the use of this compound for the derivatization of reducing sugars are not widely available in published literature. The following protocols are based on the general principles of reductive amination of carbohydrates and will require optimization for specific applications.

Principle of the Reaction

The derivatization of a reducing sugar with this compound proceeds via a two-step reductive amination process. First, the primary amine of TFEA reacts with the aldehyde group of the open-chain form of the reducing sugar to form an unstable imine (Schiff base). A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), then reduces the imine to a stable secondary amine, covalently linking the trifluoroethoxyl moiety to the sugar.

ReducingSugar Reducing Sugar (Aldose form) SchiffBase Schiff Base (Imine) ReducingSugar->SchiffBase + TFEA - H₂O TFEA 2,2,2-Trifluoroethoxyamine ReducingAgent Reducing Agent (e.g., NaBH₃CN) DerivatizedSugar Derivatized Sugar (Stable Secondary Amine) SchiffBase->DerivatizedSugar + Reducing Agent

Figure 1: Reductive amination of a reducing sugar with TFEA.

Experimental Protocols

Materials
  • This compound (TFEA-HCl)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glacial Acetic Acid

  • Reducing sugar standards (e.g., glucose, mannose, galactose)

  • Sample containing reducing sugars

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges for cleanup (e.g., C18 or graphitized carbon)

Protocol 1: Derivatization for LC-MS Analysis

This protocol is a starting point for optimizing the derivatization of reducing sugars for subsequent analysis by liquid chromatography-mass spectrometry.

G start Start: Sugar Sample prep_sample 1. Prepare Sugar Solution (in Water or Buffer) start->prep_sample add_reagents 2. Add Derivatization Reagents - TFEA-HCl Solution - Reducing Agent Solution - Acetic Acid/DMSO prep_sample->add_reagents react 3. Incubate (e.g., 65°C for 2 hours) add_reagents->react cleanup 4. Sample Cleanup (e.g., SPE) react->cleanup analyze 5. LC-MS Analysis cleanup->analyze end End: Data Acquisition analyze->end

Figure 2: Experimental workflow for TFEA derivatization.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the reducing sugar standard or sample in water or a suitable buffer at a concentration of 1 mg/mL.

    • For complex samples, perform necessary extraction and purification steps to isolate the carbohydrate fraction.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 10 µL of the sugar sample/standard.

    • Add 20 µL of a freshly prepared solution of 50 mg/mL this compound in DMSO containing 5% v/v glacial acetic acid.

    • Add 20 µL of a freshly prepared solution of 50 mg/mL sodium cyanoborohydride in DMSO.

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 65°C for 2 hours.

  • Sample Cleanup (Post-Derivatization):

    • After incubation, cool the reaction mixture to room temperature.

    • Dilute the sample with an appropriate solvent (e.g., 1 mL of 95:5 water:acetonitrile with 0.1% formic acid) to stop the reaction and prepare for cleanup.

    • Perform solid-phase extraction (SPE) to remove excess reagents and byproducts. The choice of SPE sorbent will depend on the properties of the derivatized sugar and should be optimized. A C18 or graphitized carbon cartridge may be suitable.

    • Elute the derivatized sugars from the SPE cartridge and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of the initial mobile phase).

  • LC-MS Analysis:

    • Analyze the reconstituted sample using a suitable LC-MS system. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of derivatized sugars.

    • The mass spectrometer should be operated in a positive ion mode, monitoring for the expected mass-to-charge ratio (m/z) of the TFEA-derivatized sugars.

Data Presentation

Method development and validation will require the generation of quantitative data. The following tables provide a template for presenting such data.

Table 1: Optimized Derivatization Reaction Parameters

Parameter Optimized Value
TFEA-HCl Concentration e.g., 50 mg/mL
Reducing Agent e.g., NaBH₃CN
Reducing Agent Conc. e.g., 50 mg/mL
Reaction Temperature e.g., 65°C
Reaction Time e.g., 2 hours

| Solvent | e.g., DMSO with 5% Acetic Acid |

Table 2: LC-MS Performance Metrics for TFEA-Derivatized Monosaccharides

Analyte Retention Time (min) Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity (R²)
Glucose-TFEA e.g., 5.2 e.g., 10 fmol e.g., 30 fmol e.g., >0.99
Mannose-TFEA e.g., 5.8 e.g., 12 fmol e.g., 35 fmol e.g., >0.99

| Galactose-TFEA | e.g., 6.1 | e.g., 15 fmol | e.g., 40 fmol | e.g., >0.99 |

Table 3: Recovery and Precision of the Derivatization Method

Analyte Spiked Concentration Mean Recovery (%) RSD (%) - Intra-day RSD (%) - Inter-day
Glucose-TFEA e.g., 1 µg/mL e.g., 95.2 e.g., 3.5 e.g., 5.1
Mannose-TFEA e.g., 1 µg/mL e.g., 93.8 e.g., 4.1 e.g., 5.8

| Galactose-TFEA | e.g., 1 µg/mL | e.g., 96.1 | e.g., 3.8 | e.g., 5.5 |

Conclusion

The use of this compound for the derivatization of reducing sugars through reductive amination presents a promising approach for enhancing their analysis by LC-MS. The fluorinated tag is expected to improve ionization efficiency and may provide unique fragmentation patterns for structural elucidation. The provided generalized protocol serves as a robust starting point for researchers to develop and validate a method tailored to their specific analytical needs. Optimization of reaction conditions and sample cleanup procedures will be crucial for achieving high sensitivity, accuracy, and reproducibility.

Applications of O-(2,2,2-Trifluoroethyl)hydroxylamine in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2,2,2-Trifluoroethyl)hydroxylamine (TFEHA) is a key reagent in modern bioconjugation, enabling the stable and specific linkage of molecules to biomolecules such as proteins, peptides, and antibodies. Its utility lies in the formation of a highly stable oxime bond through reaction with carbonyl groups (aldehydes or ketones). The presence of the trifluoroethyl group confers unique properties to the resulting conjugate, including enhanced stability and potentially altered pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of TFEHA in bioconjugation, with a focus on the creation of antibody-drug conjugates (ADCs).

The reaction between an alkoxyamine, such as TFEHA, and a carbonyl group is a cornerstone of bioorthogonal chemistry. This chemoselective ligation is highly efficient under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules. The resulting oxime linkage is significantly more stable to hydrolysis than corresponding hydrazone and imine bonds, ensuring the integrity of the bioconjugate in physiological environments. The electron-withdrawing nature of the trifluoroethyl group in TFEHA is believed to further enhance the stability of the oxime bond.

Key Applications

The primary application of TFEHA in bioconjugation is the site-specific modification of biomolecules. This is particularly valuable in the development of targeted therapeutics like ADCs, where precise control over the drug-to-antibody ratio (DAR) and the site of conjugation is critical for optimizing efficacy and safety.

Applications of TFEHA-mediated bioconjugation include:

  • Antibody-Drug Conjugates (ADCs): Covalently linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.

  • Peptide Cyclization and Modification: Creating constrained peptides with enhanced biological activity and stability.

  • Surface Immobilization: Attaching proteins to solid supports for use in biosensors and arrays.

Reaction Principle and Advantages

The core of TFEHA's application is the oxime ligation reaction. A carbonyl group (aldehyde or ketone) is introduced into the target biomolecule, often through genetic engineering (e.g., incorporation of p-acetylphenylalanine) or enzymatic modification. TFEHA then reacts with this carbonyl to form a stable oxime bond.

Advantages of using TFEHA for bioconjugation:

  • High Stability: The resulting trifluoroethyl-oxime bond is highly resistant to hydrolysis over a wide pH range.

  • Chemoselectivity: The reaction is specific to carbonyl groups, avoiding side reactions with other functional groups present in biomolecules.

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (neutral pH, aqueous solution), preserving the structure and function of the biomolecule.

  • Homogeneous Products: When combined with site-specific carbonyl introduction, this method allows for the synthesis of homogeneous bioconjugates with a defined stoichiometry.

Quantitative Data Summary

While specific kinetic data for O-(2,2,2-Trifluoroethyl)hydroxylamine is not extensively published, the following table summarizes general parameters and expected trends for oxime ligation in bioconjugation. The electron-withdrawing trifluoromethyl group is expected to influence these parameters.

ParameterGeneral Oxime LigationExpected Influence of Trifluoroethyl GroupCitation
Reaction pH Optimal at pH 4-5 (uncatalyzed); efficient at pH 7 with catalyst.Likely similar; catalyst is recommended for neutral pH.[1]
Reaction Time Hours to days, depending on reactants and catalyst.Potentially faster reaction kinetics due to the electron-withdrawing nature of the CF3 group.[2]
Half-life of Oxime Bond (at pH 7) ~25 days for a simple oxime.Expected to be significantly longer, enhancing stability.[3]
Catalyst Aniline (B41778) and its derivatives (e.g., m-phenylenediamine) are commonly used.Catalysis is beneficial to accelerate the reaction at neutral pH.[4][5]
Yield Generally high (>90%) with optimized conditions.High yields are expected due to the favorable thermodynamics of oxime formation.[2]

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with TFEHA

This protocol describes a general method for labeling a protein containing a single, accessible ketone group (e.g., from an incorporated p-acetylphenylalanine residue).

Materials:

  • Protein with a ketone group (e.g., anti-Her2-IgG with p-acetylphenylalanine)

  • O-(2,2,2-Trifluoroethyl)hydroxylamine (TFEHA) hydrochloride

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Aniline or m-phenylenediamine (B132917) (mPDA) catalyst stock solution (e.g., 1 M in DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the ketone-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL (e.g., 67 µM).

  • Reagent Preparation: Prepare a stock solution of TFEHA in the conjugation buffer. The final concentration of TFEHA in the reaction mixture should be in excess (e.g., 20-50 fold molar excess over the protein).

  • Catalyst Addition: If the reaction is performed at neutral pH, add the aniline or mPDA catalyst to the protein solution to a final concentration of 10-100 mM.

  • Conjugation Reaction: Add the TFEHA solution to the protein-catalyst mixture. Incubate the reaction at room temperature or 37°C for 12-48 hours with gentle agitation.

  • Monitoring the Reaction: The progress of the conjugation can be monitored by techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

  • Purification: Remove excess TFEHA and catalyst by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Characterize the final conjugate by mass spectrometry to confirm the desired modification and by functional assays to ensure the protein's activity is retained.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation

This protocol outlines the synthesis of an ADC by conjugating a TFEHA-derivatized drug to an antibody containing a ketone handle.

Materials:

  • Antibody with a site-specifically incorporated ketone (e.g., via p-acetylphenylalanine)

  • Drug-linker construct functionalized with TFEHA

  • Conjugation Buffer: 100 mM sodium acetate, pH 5.5 (for uncatalyzed reaction) or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2 (for catalyzed reaction)

  • Aniline or mPDA catalyst stock solution (if using pH 7.2 buffer)

  • Quenching solution (optional): e.g., excess acetone (B3395972) or another carbonyl-containing molecule

  • Purification system: e.g., Protein A chromatography or size-exclusion chromatography

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the chosen conjugation buffer to a concentration of 5-10 mg/mL.

  • Drug-Linker Preparation: Dissolve the TFEHA-derivatized drug-linker in a compatible solvent (e.g., DMSO) and then dilute it into the conjugation buffer. A 5-10 fold molar excess of the drug-linker over the antibody is typically used.

  • Conjugation:

    • Uncatalyzed (pH 5.5): Add the drug-linker solution to the antibody solution. Incubate at 37°C for 24-72 hours.

    • Catalyzed (pH 7.2): Add the catalyst to the antibody solution (final concentration 20-50 mM). Then, add the drug-linker solution. Incubate at room temperature or 37°C for 12-48 hours.

  • Quenching (Optional): Add a quenching reagent to react with any unreacted TFEHA-drug-linker.

  • Purification: Purify the ADC from unreacted drug-linker and catalyst using an appropriate chromatography method.

  • Analysis and Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

    • Confirm the retention of antigen-binding activity using ELISA or surface plasmon resonance (SPR).

    • Evaluate the in vitro cytotoxicity of the ADC on target cancer cell lines.

Visualizations

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Protein-CHO Protein-Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Protein-CHO->Hemiaminal Nucleophilic Attack TFEHA H₂N-O-CH₂CF₃ (TFEHA) TFEHA->Hemiaminal Oxime Protein-CH=N-O-CH₂CF₃ (Stable Oxime Linkage) Hemiaminal->Oxime Dehydration

Caption: Mechanism of Oxime Ligation with TFEHA.

ADC_Synthesis_Workflow Start Start: Native Antibody Incorporate_Ketone 1. Site-specific incorporation of a ketone handle (e.g., p-acetylphenylalanine) Start->Incorporate_Ketone Ketone_Antibody Antibody with Ketone Group Incorporate_Ketone->Ketone_Antibody Conjugation 3. Oxime Ligation Reaction Ketone_Antibody->Conjugation Prepare_Drug 2. Synthesize Drug-Linker with TFEHA moiety TFEHA_Drug Drug-O-CH₂CF₃ Prepare_Drug->TFEHA_Drug TFEHA_Drug->Conjugation Purification 4. Purification of ADC (e.g., SEC, Protein A) Conjugation->Purification Characterization 5. Characterization (DAR, Purity, Activity) Purification->Characterization Final_ADC Final Homogeneous ADC Characterization->Final_ADC

References

Application Note: Synthesis of O-(2,2,2-Trifluoroethyl)oxime Ethers from Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-alkyloxime ethers are valuable functional groups in medicinal chemistry and drug development due to their hydrolytic stability and ability to act as bioisosteres of other functional groups. The incorporation of a trifluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note provides a detailed protocol for the synthesis of O-(2,2,2-trifluoroethyl)oxime ethers through the condensation of various aldehydes with 2,2,2-trifluoroethoxyamine hydrochloride. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the corresponding oxime ether.[1][2]

The general reaction is as follows:

R-CHO + H₂N-O-CH₂CF₃·HCl → R-CH=N-O-CH₂CF₃ + H₂O + HCl

A base is required to neutralize the hydrochloride salt and to facilitate the condensation reaction.

Experimental Protocols

General Procedure for the Synthesis of O-(2,2,2-Trifluoroethyl)oxime Ethers

This protocol is a general guideline and may require optimization for specific aldehyde substrates.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pyridine (B92270) (2.0 mmol, 2.0 equiv)

  • Ethanol (B145695) (5 mL)

  • Ethyl acetate (B1210297)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ solution (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol) and ethanol (5 mL).

  • Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Add this compound (1.2 mmol) and pyridine (2.0 mmol) to the solution.

  • Attach a reflux condenser to the flask and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure O-(2,2,2-trifluoroethyl)oxime ether.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various O-(2,2,2-trifluoroethyl)oxime ethers from different aldehydes. (Note: This data is representative and based on typical oxime ether formation reactions, as specific data for this compound was not available in the searched literature.)

EntryAldehydeTime (h)Temperature (°C)Yield (%)
1Benzaldehyde37092
24-Chlorobenzaldehyde3.57095
34-Methoxybenzaldehyde47588
42-Naphthaldehyde47590
5Cinnamaldehyde58085
6Hexanal68078

Visualizations

Reaction Mechanism

Reaction_Mechanism Aldehyde R-CHO Intermediate1 Hemiaminal Intermediate Aldehyde->Intermediate1 Nucleophilic Attack AmineHCl H₂N-O-CH₂CF₃·HCl FreeAmine H₂N-O-CH₂CF₃ AmineHCl->FreeAmine Neutralization Base Base Base->FreeAmine Neutralization FreeAmine->Intermediate1 Nucleophilic Attack Salt Base·HCl OximeEther R-CH=N-O-CH₂CF₃ Intermediate1->OximeEther Dehydration Water H₂O

Caption: Reaction mechanism for the formation of O-(2,2,2-trifluoroethyl)oxime ether.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve aldehyde in ethanol start->dissolve add_reagents Add 2,2,2-trifluoroethoxyamine HCl and pyridine dissolve->add_reagents heat Heat reaction mixture (60-80°C) add_reagents->heat monitor Monitor by TLC heat->monitor workup Aqueous workup monitor->workup Reaction complete extract Extract with ethyl acetate workup->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of O-(2,2,2-trifluoroethyl)oxime ethers.

References

Application Notes and Protocols for Peptide Modification with 2,2,2-Trifluoroethoxyamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted chemical modification of peptides is a cornerstone of modern drug discovery and chemical biology. It allows for the introduction of novel functionalities to enhance therapeutic properties, such as stability, cell permeability, and binding affinity. One such modification is the introduction of a 2,2,2-trifluoroethoxy group via oxime ligation with 2,2,2-Trifluoroethoxyamine hydrochloride. This modification can significantly increase the lipophilicity and metabolic stability of a peptide due to the presence of the trifluoromethyl moiety.[1] The resulting oxime bond is notably stable under physiological conditions.[2][3]

These application notes provide a detailed overview and protocols for a two-step strategy to modify peptides with this compound. The process involves:

  • Site-specific introduction of a carbonyl group (an aldehyde) into the peptide sequence.

  • Oxime ligation with this compound to form a stable trifluoroethoxylated peptide.

Principle and Applications

The core of this method is the chemoselective reaction between a carbonyl group and an alkoxyamine to form a stable oxime ether linkage. This reaction, known as oxime ligation, is highly efficient and bioorthogonal, meaning it proceeds under mild aqueous conditions without interfering with other functional groups present in the peptide.[2][4]

Applications of Trifluoroethoxylation:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoroethoxy group are resistant to enzymatic degradation, potentially increasing the in vivo half-life of the peptide.[1]

  • Increased Lipophilicity: The trifluoromethyl group enhances lipophilicity, which can improve a peptide's ability to cross cellular membranes.[1]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoroethoxy group can alter the local electronic environment, potentially influencing peptide conformation and receptor binding interactions.[1]

  • Mimicking Post-Translational Modifications (PTMs): The addition of the trifluoroethoxy group can serve as a stable mimic for certain O-linked PTMs, enabling studies of their biological roles.

  • Development of ¹⁹F NMR Probes: The trifluoromethyl group can be used as a sensitive reporter for ¹⁹F NMR studies to investigate peptide-protein interactions and conformational changes.

Experimental Overview

The overall workflow for the modification is a two-stage process. First, a reactive aldehyde handle is generated on the peptide. A common and effective method is the oxidation of an N-terminal serine or threonine residue using sodium periodate (B1199274). This reaction is rapid and highly specific for 1,2-amino alcohols.[5] The resulting peptide, now bearing an N-terminal glyoxylyl aldehyde, is then reacted with this compound in a buffered solution, often with an aniline (B41778) catalyst, to yield the final modified peptide.[2][5][6]

G cluster_0 Stage 1: Aldehyde Introduction cluster_1 Stage 2: Oxime Ligation Peptide_Ser Peptide with N-terminal Serine/Threonine Oxidation Sodium Periodate (NaIO4) Oxidation Peptide_Ser->Oxidation Peptide_Aldehyde Peptide with N-terminal Aldehyde Oxidation->Peptide_Aldehyde Ligation Oxime Ligation (pH 4.5-7.0, Aniline Catalyst) Peptide_Aldehyde->Ligation Reagent 2,2,2-Trifluoroethoxyamine Hydrochloride Reagent->Ligation Modified_Peptide Trifluoroethoxylated Peptide Ligation->Modified_Peptide Purification RP-HPLC Purification Modified_Peptide->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Experimental workflow for peptide trifluoroethoxylation.

Data Presentation

Table 1: Reaction Conditions for Oxime Ligation
ParameterRecommended RangeNotes
pH 4.5 - 7.0Optimal pH is often a balance between aldehyde reactivity and hydroxylamine (B1172632) protonation. Reaction is typically fastest around pH 4.5 but can proceed effectively at neutral pH.[2][6]
Catalyst Aniline (10-100 mM)Aniline significantly accelerates the reaction rate, especially at neutral pH, by forming a more reactive Schiff base intermediate.[2][5][6]
Temperature Room Temperature (20-25°C)Reaction proceeds efficiently at ambient temperatures. Higher temperatures (e.g., 37°C) can increase the rate but may not be necessary.[3]
Reactant Ratio 1.5 - 5 equivalents of alkoxyamineA slight excess of the this compound is used to drive the reaction to completion.
Reaction Time 1 - 12 hoursCompletion time depends on pH, catalyst concentration, and the specific peptide sequence. Progress can be monitored by LC-MS.
Table 2: Expected Mass Spectrometry Results

The modification results in a specific mass shift that can be readily identified by mass spectrometry.

Modification StepReagentExpected Mass Change (Monoisotopic)
Aldehyde Formation Sodium Periodate (on N-terminal Ser)-31.990 Da (C₂H₅NO to C₂H₂O)
Oxime Ligation 2,2,2-Trifluoroethoxyamine (CF₃CH₂ONH₂)+99.019 Da (replaces carbonyl oxygen)
Overall Modification Periodate Oxidation + Oxime Ligation+67.029 Da

Experimental Protocols

Protocol 1: Generation of N-terminal Aldehyde via Periodate Oxidation

This protocol is for a peptide with an N-terminal serine residue.

Materials:

  • Peptide with N-terminal serine (e.g., Ser-Gly-Phe-Leu)

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0

  • Quenching Solution: 20% (v/v) glycerol (B35011) solution

  • Solid Phase Extraction (SPE) C18 cartridges for desalting

Procedure:

  • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Cool the peptide solution on ice for 10 minutes.

  • Prepare a fresh solution of sodium periodate in ice-cold water at a concentration 10-fold higher than the desired final concentration.

  • Add the sodium periodate solution to the peptide solution to achieve a final molar ratio of 2:1 (periodate:peptide).

  • Incubate the reaction on ice in the dark for 15 minutes.

  • Quench the reaction by adding the glycerol solution to a final concentration of 2% (v/v) to consume excess periodate. Incubate for 5 minutes on ice.

  • Immediately desalt the oxidized peptide using a C18 SPE cartridge to remove salts and quenching reagent.

  • Lyophilize the purified aldehyde-peptide and store at -20°C until the next step.

  • Confirm the mass of the product via Mass Spectrometry (see Table 2 for expected mass change).

Protocol 2: Oxime Ligation with this compound

Materials:

  • Lyophilized aldehyde-peptide from Protocol 1

  • This compound

  • Ligation Buffer: 0.1 M Sodium Acetate, 100 mM Aniline, pH 4.6 (adjust with acetic acid) OR 0.1 M Sodium Phosphate, 100 mM Aniline, pH 7.0

  • Reverse-Phase HPLC (RP-HPLC) system for purification

Procedure:

  • Dissolve the aldehyde-peptide in the chosen Ligation Buffer to a concentration of 1 mM.

  • Dissolve this compound in the same buffer to a concentration of 10 mM.

  • Add 3 equivalents of the this compound solution to the peptide solution.

  • Vortex briefly and allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. Look for the disappearance of the starting material and the appearance of the product with the expected mass (see Table 2).

  • Once the reaction is complete (typically >95% conversion), quench by acidifying with 1% Trifluoroacetic Acid (TFA).

  • Purify the final trifluoroethoxylated peptide using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.[7][8]

  • Pool the fractions containing the pure product, confirm identity by Mass Spectrometry, and lyophilize.

Visualizations of Key Processes

Chemical Reaction

The reaction proceeds in two steps: oxidation followed by condensation to form the oxime ether.

Caption: Reaction scheme for peptide trifluoroethoxylation.
Conceptual Application: Mimicking PTMs

This chemical modification can be used to create peptide tools that mimic post-translational modifications, enabling the study of their impact on protein-protein interactions.

PTM_Mimicry cluster_native Biological Interaction cluster_mimic Experimental System Native_Protein Native Protein (with PTM site) Binding_Partner Binding Partner Native_Protein->Binding_Partner Recognizes PTM Study_Interaction Study Binding Affinity (e.g., SPR, ITC) Binding_Partner->Study_Interaction Modified_Peptide Peptide with Trifluoroethoxy Mimic Modified_Peptide->Binding_Partner Mimics PTM Interaction Modified_Peptide->Study_Interaction

Caption: Using modified peptides to study PTM-mediated interactions.

References

Application Notes and Protocols for Reactions Involving 2,2,2-Trifluoroethoxyamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2,2,2-Trifluoroethoxyamine HCl, a versatile reagent in medicinal chemistry and drug development. The protocols detailed below are based on established methodologies for oxime formation, leveraging the reactivity of 2,2,2-Trifluoroethoxyamine HCl with carbonyl compounds.

Introduction

2,2,2-Trifluoroethoxyamine hydrochloride is a valuable building block in organic synthesis, primarily utilized for the introduction of the O-(2,2,2-trifluoroethyl)oxime moiety into molecules. This functional group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. The trifluoromethyl group is a key feature in many modern pharmaceuticals, and its incorporation via an oxime ether linkage offers a strategic advantage in drug design.[1] Oximes and their derivatives are recognized for a wide range of pharmacological activities, including their use as antidotes and in the development of antibiotics.[2][3][4]

The primary application of 2,2,2-Trifluoroethoxyamine HCl is in the formation of O-(2,2,2-trifluoroethyl)oximes through condensation reactions with aldehydes and ketones. This reaction is analogous to the well-established formation of oximes using hydroxylamine (B1172632) hydrochloride.

General Reaction Pathway

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of 2,2,2-trifluoroethoxyamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield the corresponding O-(2,2,2-trifluoroethyl)oxime. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.

Reaction_Pathway reagents R1(R2)C=O + H2N-O-CH2CF3·HCl intermediate [Intermediate] reagents->intermediate Base product R1(R2)C=N-O-CH2CF3 + H2O + HCl intermediate->product -H2O Workflow start Start reaction_setup Reaction Setup: - Carbonyl Compound - 2,2,2-Trifluoroethoxyamine HCl - Base - Solvent start->reaction_setup reaction Reaction Monitoring (TLC) reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Phase workup->drying purification Purification (Column Chromatography) drying->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end Bioconjugation biomolecule Biomolecule with Carbonyl Group conjugate Labeled Biomolecule biomolecule->conjugate reagent 2,2,2-Trifluoroethoxyamine (or derivative with probe) reagent->conjugate

References

Application Notes and Protocols for Monitoring Reactions with 2,2,2-Trifluoroethoxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethoxyamine is a fluorinated hydroxylamine (B1172632) derivative of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoroethoxy group can modulate the physicochemical properties of molecules, such as pKa, lipophilicity, and metabolic stability. This reagent is primarily utilized in the formation of oximes through reaction with aldehydes and ketones, a bioorthogonal ligation reaction widely used in bioconjugation, drug delivery, and the synthesis of novel chemical entities.

Effective monitoring of reactions involving 2,2,2-trifluoroethoxyamine is crucial for optimizing reaction conditions, determining kinetics, and ensuring product purity. This document provides detailed application notes and protocols for the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Techniques Overview

The choice of analytical technique for monitoring reactions with 2,2,2-trifluoroethoxyamine depends on the specific requirements of the analysis, including the need for real-time monitoring, structural elucidation, or quantitative analysis.

Analytical MethodPrimary ApplicationKey Performance IndicatorsTypical Data Output
¹H and ¹⁹F NMR Spectroscopy Real-time reaction monitoring, Structural elucidation, Purity assessmentChemical Shift (δ), Coupling Constants (J), IntegrationSpectra showing the chemical environment and connectivity of hydrogen and fluorine atoms.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile products, Impurity profilingRetention Time (RT), Mass-to-Charge Ratio (m/z)Chromatogram showing separation of components and mass spectra for identification.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile or thermally labile products, Purity determination, Quantitative analysisRetention Time (RT), Peak AreaChromatogram showing the separation of components for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful non-invasive technique for real-time monitoring of reactions in solution. For reactions involving 2,2,2-trifluoroethoxyamine, both ¹H and ¹⁹F NMR are highly informative. ¹⁹F NMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often results in a simplified spectrum with minimal background interference. The disappearance of the ¹⁹F signal of the starting material and the appearance of a new ¹⁹F signal corresponding to the oxime product can be quantitatively monitored over time to determine reaction kinetics.

Experimental Protocol: ¹⁹F NMR Monitoring of Oxime Formation

  • Sample Preparation:

    • In a clean NMR tube, dissolve the aldehyde or ketone starting material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.

    • Add an internal standard with a known concentration that has a ¹⁹F signal that does not overlap with the reactant or product signals (e.g., trifluorotoluene).

    • Acquire a baseline ¹⁹F NMR spectrum of the starting material and internal standard.

  • Reaction Initiation:

    • Add a stoichiometric equivalent of 2,2,2-trifluoroethoxyamine to the NMR tube.

    • Quickly mix the contents of the tube and place it in the NMR spectrometer.

  • Data Acquisition:

    • Set up a time-course experiment to acquire ¹⁹F NMR spectra at regular intervals (e.g., every 5-10 minutes).

    • Typical ¹⁹F NMR acquisition parameters on a 400 MHz spectrometer:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 5 seconds (to ensure full relaxation for quantitative analysis)

      • Number of scans: 4-16 (depending on concentration)

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹⁹F signal of the internal standard, the starting 2,2,2-trifluoroethoxyamine, and the newly formed oxime product in each spectrum.

    • Normalize the integrals of the reactant and product to the integral of the internal standard.

    • Plot the concentration of the reactant and product as a function of time to determine the reaction kinetics.

Quantitative Data Presentation:

Time (min)Integral of Reactant (Normalized)Integral of Product (Normalized)% Conversion
01.000.000
100.850.1515
200.720.2828
300.610.3939
600.380.6262
1200.150.8585
2400.030.9797

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. 2,2,2-Trifluoroethoxyamine and its oxime derivatives are generally amenable to GC-MS analysis. To improve chromatographic peak shape and reduce interactions with the GC column, derivatization of any unreacted starting materials or polar products may be necessary. Trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatizing agent for amines and can be used to cap unreacted 2,2,2-trifluoroethoxyamine.

Experimental Protocol: GC-MS Analysis of Reaction Mixture (with Derivatization)

  • Sample Preparation:

    • Take an aliquot (e.g., 100 µL) from the reaction mixture at a specific time point.

    • Quench the reaction by adding a suitable solvent (e.g., ethyl acetate).

    • To derivatize any unreacted amine, add 50 µL of trifluoroacetic anhydride (TFAA) and 10 µL of pyridine.

    • Vortex the mixture and let it stand at room temperature for 15 minutes.

    • Evaporate the solvent and excess derivatizing reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Instrument Setup (Typical Parameters):

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized starting material and the oxime product based on their retention times and mass spectra.

    • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Quantitative Data Presentation:

Time PointRetention Time (min)CompoundPeak AreaRelative Abundance (%)
t = 05.8Derivatized 2,2,2-Trifluoroethoxyamine1,250,000100
t = 60 min5.8Derivatized 2,2,2-Trifluoroethoxyamine450,00036
t = 60 min9.2Oxime Product800,00064

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a versatile technique for the separation, quantification, and purification of a wide range of compounds, including those that are non-volatile or thermally labile. For monitoring reactions of 2,2,2-trifluoroethoxyamine, reversed-phase HPLC with UV detection is commonly employed. Since 2,2,2-trifluoroethoxyamine and its simple oxime derivatives may lack a strong chromophore for sensitive UV detection, derivatization with a UV-active labeling agent can be beneficial for quantitative analysis, especially at low concentrations.

Experimental Protocol: HPLC-UV Analysis of Oxime Formation

  • Sample Preparation:

    • Take an aliquot from the reaction mixture at a specific time point.

    • Quench the reaction by diluting the aliquot in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrument Setup (Generic Gradient Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) at a wavelength appropriate for the reactants and products (e.g., 210 nm or a wavelength corresponding to a chromophore if present).

  • Data Analysis:

    • Identify the peaks for the starting materials and the product based on their retention times.

    • Develop a calibration curve using standards of known concentrations to quantify the consumption of reactants and the formation of the product.

    • Integrate the peak areas to determine the concentration of each species at different time points.

Quantitative Data Presentation:

Time (hours)Reactant A Peak AreaReactant B Peak AreaProduct Peak AreaConcentration of Product (µM)
05,432,1006,123,45000
13,210,9873,901,2342,221,11345.8
21,876,5432,567,8903,555,56873.1
4543,2101,234,5674,888,889100.5
851,234102,3455,380,876110.6

Visualizations

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Start Reaction Mixture Aliquot Quench Quench Reaction Start->Quench Derivatize Derivatization (Optional) Quench->Derivatize Dilute Dilution & Filtration Derivatize->Dilute NMR NMR Spectroscopy Dilute->NMR GCMS GC-MS Dilute->GCMS HPLC HPLC Dilute->HPLC Identify Peak Identification NMR->Identify GCMS->Identify HPLC->Identify Quantify Quantification Identify->Quantify Kinetics Kinetic Analysis Quantify->Kinetics

Caption: General workflow for monitoring reactions.

Oxime_Formation Reactant_A Aldehyde/Ketone (R-C(=O)-R') Intermediate Hemiaminal Intermediate Reactant_A->Intermediate + Reactant_B 2,2,2-Trifluoroethoxyamine (CF3CH2ONH2) Reactant_B->Intermediate Product Oxime Product (R-C(=NOCH2CF3)-R') Intermediate->Product - H2O Water H2O

Caption: Reaction scheme for oxime formation.

The Trifluoroethoxy Group: A Key to Unlocking Novel Molecular Properties - Applications of 2,2,2-Trifluoroethoxyamine Hydrochloride in Fluorinated Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. The 2,2,2-trifluoroethoxy group is a particularly valuable motif, and 2,2,2-trifluoroethoxyamine hydrochloride has emerged as a versatile and reactive building block for its introduction. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a variety of fluorinated molecules, aimed at researchers, scientists, and professionals in drug development.

Synthesis of 2,2,2-Trifluoroethylamine (B1214592) Hydrochloride

A common and high-yielding method for the preparation of 2,2,2-trifluoroethylamine hydrochloride involves the reaction of 2,2,2-trifluoroethylamine with a saturated solution of hydrochloric acid in an alcoholic solvent.[1]

Experimental Protocol:

To a three-necked flask containing ethanol (B145695) (100 g), 2,2,2-trifluoroethylamine (33 g) is added. A saturated solution of hydrochloric acid (35 g) is then added dropwise at a temperature below 25°C.[1] Following the addition, the reaction mixture is heated to 50°C and maintained at this temperature for one hour.[1] To remove water and ethanol, the reaction solution is subjected to reduced pressure distillation (0.98 MPa) at a controlled temperature of 45 ± 5°C for five hours.[1] This process typically yields 2,2,2-trifluoroethylamine hydrochloride as a white powdery crystalline solid.[1]

Quantitative Data:

ReactantsReagent/SolventReaction TimeTemperatureYield (%)Reference
2,2,2-Trifluoroethylamine, Hydrochloric acidEthanol, Water1 hour25 - 50°C96.3[1]

Applications in the Synthesis of N-Trifluoroethylated Anilines

A significant application of 2,2,2-trifluoroethylamine hydrochloride is in the N-trifluoroethylation of anilines. This transformation can be achieved through a one-pot cascade reaction involving diazotization followed by an iron porphyrin-catalyzed N-H insertion.[2][3] This method is advantageous due to its operational simplicity and the use of an aqueous medium.

Experimental Protocol:

In an oven-dried Schlenk tube, 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), water (2 mL), and dichloromethane (B109758) (1 mL) are combined under an air atmosphere at room temperature.[2] Sodium nitrite (B80452) (0.6 mmol) is then added, and the mixture is stirred for 30 minutes.[2] Subsequently, the aniline (B41778) substrate (0.3 mmol) and the iron(TPP)Cl catalyst (0.9 mol%) are added to the vigorously stirred solution at room temperature.[2] The reaction progress can be monitored by standard chromatographic techniques.

Reaction Workflow:

N_Trifluoroethylation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product TFEA_HCl 2,2,2-Trifluoroethylamine Hydrochloride Diazotization In situ Diazotization TFEA_HCl->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization Aniline Aniline Substrate NH_Insertion Fe-Porphyrin Catalyzed N-H Insertion Aniline->NH_Insertion Diazotization->NH_Insertion CF3CH2N2 (in situ) Final_Product N-Trifluoroethylated Aniline NH_Insertion->Final_Product

Caption: Workflow for the N-trifluoroethylation of anilines.

Quantitative Data for N-Trifluoroethylation of Various Anilines:

Aniline SubstrateCatalystSolvent SystemTemperatureYield (%)Reference
o-methyl anilineFe(TPP)ClH₂O / CH₂Cl₂Room Temp.93[2]
m-methyl anilineFe(TPP)ClH₂O / CH₂Cl₂Room Temp.85[2]
p-methyl anilineFe(TPP)ClH₂O / CH₂Cl₂Room Temp.88[2]
p-methoxy anilineFe(TPP)ClH₂O / CH₂Cl₂Room Temp.90[2]
p-chloro anilineFe(TPP)ClH₂O / CH₂Cl₂Room Temp.65[2]
p-bromo anilineFe(TPP)ClH₂O / CH₂Cl₂Room Temp.62[2]
N-methyl anilineFe(TPP)ClH₂O / CH₂Cl₂80°C75[2]
N-methyl-4-bromoanilineFe(TPP)ClH₂O / CH₂Cl₂80°C70[2]

Synthesis of Fluorinated Amino Acids

Fluorinated amino acids are of significant interest in medicinal chemistry as they can enhance the biological properties of peptides and proteins.[4][5][6] While direct protocols for the use of this compound in the synthesis of fluorinated amino acids are not extensively detailed in the literature, its precursor, 2,2,2-trifluoroethylamine, is a key starting material. General strategies often involve the conversion of the amine to a suitable intermediate for subsequent elaboration into the amino acid framework.

Logical Relationship for Fluorinated Amino Acid Synthesis:

Amino_Acid_Synthesis Start 2,2,2-Trifluoroethylamine (from hydrochloride salt) Intermediate Formation of Fluorinated Intermediate (e.g., imine, α-amino nitrile) Start->Intermediate Modification Chemical Modification (e.g., hydrolysis, reduction) Intermediate->Modification Product Fluorinated α-Amino Acid Modification->Product

Caption: General pathway for fluorinated amino acid synthesis.

One described method involves a protecting-group-free, semi-continuous process starting from fluorinated amines.[7] This process utilizes a singlet-oxygen-driven photooxidative cyanation to form an α-amino nitrile, which is then hydrolyzed to the corresponding α-amino acid.[7]

Synthesis of Fluorinated Heterocycles

The introduction of trifluoroethoxy groups into heterocyclic scaffolds is a valuable strategy for modifying the properties of these important pharmacophores.[7] Although specific protocols detailing the direct use of this compound for the synthesis of a wide range of heterocycles are not abundant, the general principle involves the nucleophilic character of the corresponding free amine.

General Experimental Workflow:

Heterocycle_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product TFEA 2,2,2-Trifluoroethylamine (from hydrochloride) Coupling Nucleophilic Substitution or Condensation TFEA->Coupling Heterocycle Electrophilic Heterocycle Heterocycle->Coupling Final_Product Trifluoroethylated Heterocycle Coupling->Final_Product

Caption: General workflow for trifluoroethylated heterocycle synthesis.

Diazotization Reactions

2,2,2-Trifluoroethylamine hydrochloride can undergo diazotization to generate trifluorodiazoethane in situ. This reactive intermediate is a valuable synthon for the introduction of the trifluoroethyl group.[8]

Experimental Protocol:

A solution of sodium nitrite (4.6 g, 66 mmol) in water (10 mL) is added dropwise to a stirred mixture of 2,2,2-trifluoroethylamine hydrochloride (8.1 g, 60 mmol) in water (25 mL) and ether (45 mL) at 0°C.[8] The reaction vessel is then sealed and allowed to warm to room temperature while stirring for approximately 3 hours.[8] The resulting ether layer containing the trifluorodiazoethane can be used directly in subsequent reactions without further purification due to its potential instability.[8]

This compound is a readily accessible and highly useful reagent for the incorporation of the trifluoroethoxy moiety into a range of organic molecules. Its application in the synthesis of N-trifluoroethylated anilines, and its potential as a precursor for fluorinated amino acids and heterocycles, underscores its importance in medicinal chemistry and drug development. The protocols and data presented herein provide a valuable resource for researchers seeking to leverage the benefits of fluorination in their synthetic endeavors. Further exploration of the reactivity of this versatile building block is anticipated to unveil new and efficient methodologies for the synthesis of novel fluorinated compounds.

References

Troubleshooting & Optimization

Technical Support Center: 2,2,2-Trifluoroethoxyamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare 2,2,2-Trifluoroethoxyamine hydrochloride?

A common strategy for synthesizing alkoxyamines involves the O-alkylation of a protected hydroxylamine (B1172632) derivative, followed by deprotection. A plausible route to this compound could involve the reaction of a suitable 2,2,2-trifluoroethylating agent with a hydroxylamine equivalent.

Q2: What are the likely critical parameters affecting the yield of the reaction?

Key parameters influencing the yield include the choice of solvent, base, reaction temperature, and the purity of the starting materials. The nature of the leaving group on the trifluoroethylating agent and the specific hydroxylamine derivative used are also crucial.

Q3: What are the potential side reactions that could lower the yield?

Potential side reactions may include over-alkylation, elimination reactions of the trifluoroethylating agent, and decomposition of the starting materials or product under the reaction conditions.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Causes & Solutions

CauseRecommended Action
Ineffective Base The choice of base is critical. If using a weak base, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The pKa of the hydroxylamine derivative should be considered when selecting the base.
Poor Solvent Choice The solvent should be able to dissolve the reactants and be inert under the reaction conditions. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often good choices for alkylation reactions.
Low Reaction Temperature Some alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
Poor Quality of Reagents Ensure that the starting materials, especially the trifluoroethylating agent and the hydroxylamine derivative, are pure and dry. Moisture can quench strong bases and lead to side reactions.
Issue 2: Formation of Multiple Products/Impure Product

Possible Causes & Solutions

CauseRecommended Action
Over-alkylation This can occur if a strong excess of the alkylating agent is used or if the reaction is run for too long. Try using a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent.
Side Reactions of the Alkylating Agent 2,2,2-Trifluoroethylating agents can undergo elimination reactions. Using a non-nucleophilic base and controlling the temperature can minimize this.
Product Instability The product, 2,2,2-Trifluoroethoxyamine, may be unstable under the reaction or workup conditions. Consider a milder workup procedure and purify the product at low temperatures.

Experimental Protocols (Illustrative)

Protocol 1: Synthesis via O-alkylation of N-Hydroxyphthalimide

This protocol is a hypothetical pathway.

Step 1: Alkylation

  • To a solution of N-Hydroxyphthalimide (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2,2,2-Trifluoroethyl triflate (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Deprotection

  • Dissolve the crude product from Step 1 in ethanol (B145695).

  • Add hydrazine (B178648) monohydrate (4.0 eq) and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and filter off the phthalhydrazide (B32825) precipitate.

  • To the filtrate, add a solution of HCl in ethanol to precipitate the this compound.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Visualizing Reaction Logic

Below are diagrams illustrating the logical flow of the synthesis and troubleshooting.

cluster_synthesis Synthesis Workflow Start Start Materials (N-Hydroxyphthalimide, 2,2,2-Trifluoroethyl triflate) Alkylation O-Alkylation Start->Alkylation Base, Solvent Deprotection Hydrazinolysis Alkylation->Deprotection Hydrazine Product 2,2,2-Trifluoroethoxyamine Hydrochloride Deprotection->Product HCl

Caption: A potential two-step synthesis workflow for this compound.

cluster_troubleshooting Troubleshooting Logic Problem Low Yield Cause1 Ineffective Base Problem->Cause1 Cause2 Poor Solvent Problem->Cause2 Cause3 Low Temperature Problem->Cause3 Solution1 Use Stronger Base Cause1->Solution1 Solution2 Change Solvent Cause2->Solution2 Solution3 Increase Temperature Cause3->Solution3

Caption: Troubleshooting flowchart for addressing low reaction yield.

Technical Support Center: 2,2,2-Trifluoroethoxyamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,2,2-Trifluoroethoxyamine hydrochloride. The information is designed to help users identify and resolve common issues encountered during its use, particularly in the synthesis of oximes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is primarily used as a reagent for the formation of oximes from carbonyl compounds, such as aldehydes and ketones. It is particularly noted for its use in coupling reactions with reducing sugars to form trifluoroethoxylated oximes.[1] This reaction is valuable in various fields, including medicinal chemistry and proteomics research.

Q2: What are the general storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry place. It is hygroscopic and should be kept in a tightly sealed container to prevent moisture absorption. For long-term storage, refrigeration at 2-8°C is recommended.

Q3: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents. Reactions with such agents should be avoided to prevent decomposition and the formation of hazardous byproducts.

Q4: What are the expected decomposition products upon heating?

When heated to decomposition, this compound may emit toxic fumes of fluorine (F₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).

Troubleshooting Guide: Oximation Reactions

Oximation reactions using this compound are generally robust. However, issues such as incomplete conversion, side product formation, and difficulties in product isolation can arise. This guide provides solutions to common problems.

Symptom Possible Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Incomplete reaction: The reaction may not have reached equilibrium. 2. pH of the reaction medium: The pH may not be optimal for oxime formation. 3. Degradation of the reagent: The this compound may have degraded due to improper storage.1. Extend reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to determine the optimal reaction time. 2. Adjust pH: Oximation is often pH-dependent. A slightly acidic to neutral pH is typically favorable. Consider the use of a buffer system. 3. Use fresh reagent: Ensure the reagent has been stored correctly and use a fresh batch if degradation is suspected.
Presence of Multiple Spots on TLC or Peaks in LC-MS 1. Formation of E/Z isomers: Oximes can exist as geometric isomers, which may appear as separate spots/peaks. 2. Side reactions of the carbonyl compound: The starting aldehyde or ketone may be undergoing side reactions under the reaction conditions. 3. Decomposition of the product: The formed oxime may be unstable under the reaction or work-up conditions.1. Isomer separation: The isomers can often be separated by chromatography. Isomerization can sometimes be influenced by reaction conditions such as solvent and temperature. 2. Optimize reaction conditions: Consider lowering the reaction temperature or changing the solvent to minimize side reactions of the starting material. 3. Gentle work-up: Avoid harsh acidic or basic conditions during work-up. The hydrolytic stability of oximes is pH-dependent.
Difficulty in Product Isolation and Purification 1. High water solubility of the product: The trifluoroethoxy group can increase the polarity and water solubility of the product. 2. Formation of stable intermediates: In some cases, stable carbinolamine intermediates may be present.1. Extraction with appropriate solvents: Use a suitable organic solvent for extraction. If the product is highly polar, multiple extractions or a continuous extraction apparatus may be necessary. Salting out the aqueous layer can also improve extraction efficiency. 2. Monitor for intermediates: Use analytical techniques to check for the presence of intermediates. Adjusting the reaction pH or temperature may facilitate the dehydration of the carbinolamine to the oxime.

Experimental Protocols

General Protocol for Oximation of an Aldehyde:

  • Dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, water, or a mixture).

  • Add this compound (1.1-1.5 equivalents).

  • If necessary, add a base (e.g., pyridine, sodium acetate) to neutralize the hydrochloride and facilitate the reaction.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Troubleshooting Logic

DOT Script for Oximation Reaction Workflow:

Oximation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde/Ketone Mix Mix in Solvent (e.g., EtOH/H2O) Aldehyde->Mix Reagent 2,2,2-Trifluoroethoxyamine Hydrochloride Reagent->Mix Adjust_pH Adjust pH (optional, with base) Mix->Adjust_pH Stir Stir at RT or Heat Adjust_pH->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Pure Oxime Product Purify->Product Troubleshooting_Logic cluster_symptoms Identify Symptom cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered symptom1 Low/No Product start->symptom1 symptom2 Multiple Products start->symptom2 symptom3 Isolation Issues start->symptom3 cause1 Incomplete Reaction Incorrect pH Reagent Degradation symptom1->cause1 cause2 E/Z Isomers Side Reactions Product Instability symptom2->cause2 cause3 High Product Polarity Stable Intermediates symptom3->cause3 solution1 Extend Time Adjust pH Use Fresh Reagent cause1->solution1 solution2 Optimize Chromatography Modify Conditions Gentle Work-up cause2->solution2 solution3 Optimize Extraction Adjust Reaction Conditions cause3->solution3

References

Technical Support Center: Purification of 2,2,2-Trifluoroethoxyamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 2,2,2-Trifluoroethoxyamine. The primary products of such reactions, typically with aldehydes and ketones, are O-(2,2,2-trifluoroethyl)oximes and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying O-(2,2,2-trifluoroethyl)oximes?

A1: The most common and effective purification methods for O-(2,2,2-trifluoroethyl)oximes are flash column chromatography on silica (B1680970) gel and recrystallization. For liquid products, distillation under reduced pressure may also be an option, though caution is advised due to the potential for thermal decomposition.

Q2: My O-(2,2,2-trifluoroethyl)oxime appears as a single spot on TLC, but NMR or GC-MS analysis shows impurities. Why is this?

A2: This can occur for several reasons. Co-eluting impurities may not be resolved from your product on the TLC plate. Additionally, oximes can sometimes undergo decomposition on the GC column or during MS ionization, leading to the appearance of impurities that were not present in the bulk sample. It is advisable to rely on NMR spectroscopy for a more accurate assessment of purity.[1]

Q3: Are O-(2,2,2-trifluoroethyl)oximes stable during purification?

A3: O-alkyl oximes are generally stable, but they can be sensitive to strongly acidic conditions, which may cause hydrolysis back to the corresponding carbonyl compound and hydroxylamine.[2] Care should be taken to avoid prolonged exposure to strong acids during work-up and chromatography. While silica gel is acidic, the contact time during flash chromatography is usually acceptable for many oximes.

Q4: What are the common side products in the synthesis of O-(2,2,2-trifluoroethyl)oximes?

A4: Common impurities include unreacted starting materials such as the aldehyde or ketone and 2,2,2-Trifluoroethoxyamine.[2] Depending on the reaction conditions, byproducts from side reactions may also be present.

Q5: How can I remove unreacted 2,2,2-Trifluoroethoxyamine from my reaction mixture?

A5: An acidic wash during the aqueous work-up is an effective way to remove unreacted 2,2,2-Trifluoroethoxyamine. By washing the organic layer with a dilute acid solution (e.g., 1 M HCl), the basic amine will be protonated and partition into the aqueous layer.[2]

Troubleshooting Guides

Below are common issues encountered during the purification of O-(2,2,2-trifluoroethyl)oximes and recommended solutions.

Low Yield After Purification
Symptom Possible Cause(s) Troubleshooting Steps
Low recovery after column chromatography Product is too volatile and is lost during solvent evaporation.- Evaporate solvents at reduced temperature and pressure.- Use a cold trap during evaporation.
Product is unstable on silica gel.- Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent.- Consider an alternative purification method like recrystallization or preparative TLC.
Incomplete elution from the column.- Gradually increase the polarity of the eluent to ensure all the product is eluted.- Check for streaking on the TLC which might indicate strong binding to the silica.
Low yield after recrystallization Incorrect solvent system was used.- Perform small-scale solubility tests to find a solvent in which the product is highly soluble when hot and poorly soluble when cold.
Too much solvent was used.- If the product does not crystallize upon cooling, try to carefully evaporate some of the solvent and cool again.
Premature crystallization during hot filtration.- Use a pre-heated funnel and flask for hot filtration.- Keep the solution at or near its boiling point during filtration.
Product lost during aqueous work-up The product has some water solubility.- Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
An emulsion formed during extraction.- Add brine to the separatory funnel to help break the emulsion.- Filter the emulsion through a pad of celite.
Product Purity Issues
Symptom Possible Cause(s) Troubleshooting Steps
Persistent baseline impurities in NMR Incomplete removal of starting materials or byproducts.- Optimize the aqueous work-up with both acidic and basic washes.- Improve the separation during column chromatography by using a shallower solvent gradient.
The product is degrading during purification.- Minimize exposure to heat and acidic conditions.- If using chromatography, consider using a neutral stationary phase like alumina.
Oily product that does not solidify Residual solvent is present.- Dry the product under high vacuum for an extended period.
The product is inherently an oil at room temperature.- Confirm the expected physical state of the product.- If it is an oil, purification by chromatography is generally more suitable than recrystallization.
The product is a mixture of E/Z isomers.- This is common for oximes and may be difficult to resolve by standard purification techniques. Isomer separation may require specialized chromatography or may not be necessary for subsequent steps.

Data Presentation

The following table summarizes typical purification data for oxime derivatives. Note that specific yields and purity will vary depending on the substrate and reaction scale.

Purification Method Compound Type Typical Yield (%) Typical Purity (%) Reference
Flash Column ChromatographyO-alkyl oximes70-95>95General literature
RecrystallizationSolid O-acetyl oximes66>99[3]
Cartridge Purification18F-fluoroglycosylated oximesHigh>99[4]

Experimental Protocols

Protocol 1: General Extractive Work-up for O-(2,2,2-trifluoroethyl)oxime Synthesis

This protocol is a general procedure that may require optimization for specific substrates.

  • Quenching: Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent like ethanol (B145695) or THF, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) and transfer it to a separatory funnel. Add water to the separatory funnel.

  • Acidic Wash: To remove unreacted 2,2,2-Trifluoroethoxyamine and other basic impurities, wash the organic layer with 1 M HCl. Separate the layers.

  • Basic Wash: To remove any acidic byproducts, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol for the purification of O-alkyl oximes and should be adapted for specific O-(2,2,2-trifluoroethyl)oximes.

  • TLC Analysis: Determine a suitable eluent system for column chromatography using TLC. A good starting point for many O-alkyl oximes is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel and evaporate the solvent. Load the dried silica gel containing the product onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can improve separation.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified O-(2,2,2-trifluoroethyl)oxime.

Mandatory Visualizations

Purification_Workflow Reaction_Mixture Crude Reaction Mixture Work_up Aqueous Work-up (Acidic & Basic Washes) Reaction_Mixture->Work_up Crude_Product Crude Product Work_up->Crude_Product Purification_Method Purification Crude_Product->Purification_Method Column_Chromatography Flash Column Chromatography Purification_Method->Column_Chromatography Liquid or Oily Product Recrystallization Recrystallization Purification_Method->Recrystallization Solid Product Pure_Product Pure O-(2,2,2-trifluoroethyl)oxime Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of O-(2,2,2-trifluoroethyl)oximes.

Troubleshooting_Low_Yield Start Low Yield After Purification Check_Volatility Is the product volatile? Start->Check_Volatility Check_Stability Is the product stable on silica? Check_Volatility->Check_Stability No Solution_Volatility Evaporate solvent at low temperature and use a cold trap. Check_Volatility->Solution_Volatility Yes Check_Solubility Was the recrystallization solvent appropriate? Check_Stability->Check_Solubility Yes Solution_Stability Deactivate silica with triethylamine or use an alternative method. Check_Stability->Solution_Stability No Solution_Solubility Perform solubility tests to find an optimal solvent system. Check_Solubility->Solution_Solubility No

Caption: Troubleshooting decision tree for low purification yields.

References

Technical Support Center: Oxime Ligation with 2,2,2-Trifluoroethoxyamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with oxime ligation reactions utilizing 2,2,2-Trifluoroethoxyamine.

Troubleshooting Failed Oxime Ligations

Failed or low-yield oxime ligations with 2,2,2-Trifluoroethoxyamine can be attributed to several factors, primarily related to the reduced nucleophilicity of this reagent due to the electron-withdrawing nature of the trifluoromethyl group. This inherent property necessitates careful optimization of reaction conditions.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting failed oxime ligations with 2,2,2-Trifluoroethoxyamine.

Troubleshooting_Workflow start Start: Low or No Product check_reagents Verify Reagent Quality and Concentration start->check_reagents check_ph Optimize Reaction pH check_reagents->check_ph Reagents OK add_catalyst Introduce or Optimize Catalyst check_ph->add_catalyst pH Optimized increase_concentration Increase Reactant Concentration add_catalyst->increase_concentration Catalyst Added/Optimized optimize_temp_time Adjust Temperature and Reaction Time increase_concentration->optimize_temp_time Concentration Increased success Successful Ligation optimize_temp_time->success Conditions Optimized

Caption: A stepwise guide to troubleshooting oxime ligation failures.

Frequently Asked Questions (FAQs)

Q1: My oxime ligation with 2,2,2-Trifluoroethoxyamine is failing or showing very low yield. What are the likely causes?

Several factors can contribute to this issue:

  • Reduced Nucleophilicity: The primary challenge with 2,2,2-Trifluoroethoxyamine is its reduced nucleophilicity compared to non-fluorinated alkoxyamines. The strong electron-withdrawing effect of the trifluoromethyl group lowers the pKa of the aminooxy group, making it a weaker nucleophile.

  • Suboptimal pH: The reaction rate of oxime ligation is highly pH-dependent. An inappropriate pH can lead to poor yields.

  • Absence or Inefficient Catalyst: Due to the lower reactivity of 2,2,2-Trifluoroethoxyamine, a catalyst is often essential to achieve a reasonable reaction rate, especially at neutral pH.

  • Low Reactant Concentration: Oxime ligation is a second-order reaction, meaning its rate is dependent on the concentration of both the alkoxyamine and the carbonyl compound.

  • Steric Hindrance: Ketones are inherently less reactive than aldehydes in oxime ligations due to greater steric hindrance around the carbonyl carbon.[1][2]

  • Reagent Instability: Ensure the purity and stability of your 2,2,2-Trifluoroethoxyamine and carbonyl-containing molecule.

Q2: What is the optimal pH for oxime ligation with 2,2,2-Trifluoroethoxyamine?

For many oxime ligations, a slightly acidic pH of 4-5 is optimal for uncatalyzed reactions.[3][4] However, given the reduced nucleophilicity of 2,2,2-Trifluoroethoxyamine, you may need to empirically determine the optimal pH for your specific system. If your biomolecule is sensitive to acidic conditions, performing the reaction at a neutral pH (6.5-7.5) with an effective catalyst is recommended.

Q3: What catalysts can be used to improve the efficiency of the ligation?

Aniline (B41778) and its derivatives are commonly used catalysts for oxime ligations.[5][6] For challenging ligations, more potent catalysts may be required.

CatalystTypical ConcentrationKey Advantages
Aniline10-100 mMWell-established catalyst for oxime ligations.
p-Phenylenediamine~10 mMMore efficient than aniline, effective at both acidic and neutral pH.
m-Phenylenediamine (B132917)Up to 900 mMHighly efficient and water-soluble, making it suitable for challenging ligations.

Q4: How can I increase the reaction rate without using a catalyst?

If a catalyst cannot be used, consider the following:

  • Increase Reactant Concentrations: Doubling the concentration of one or both reactants can significantly increase the reaction rate.

  • Elevate the Temperature: Modestly increasing the reaction temperature (e.g., from room temperature to 37°C) can enhance the reaction kinetics. However, be mindful of the stability of your biomolecules at higher temperatures.

  • Increase Reaction Time: For slow reactions, extending the incubation time may be necessary to achieve a sufficient yield.

Q5: Are there specific considerations when using 2,2,2-Trifluoroethoxyamine with ketones?

Yes, ketones are less electrophilic than aldehydes, and this, combined with the lower nucleophilicity of 2,2,2-Trifluoroethoxyamine, can make the ligation particularly challenging.[1][2] In such cases, using a highly efficient catalyst like m-phenylenediamine and higher reactant concentrations is strongly recommended.

Q6: How does the stability of the oxime bond formed with 2,2,2-Trifluoroethoxyamine compare to others?

Oxime bonds are generally known for their high hydrolytic stability compared to other linkages like hydrazones.[7][8][9][10] The electron-withdrawing nature of the trifluoroethyl group is expected to further stabilize the resulting oxime bond against hydrolysis.

Experimental Protocols

General Protocol for Oxime Ligation with 2,2,2-Trifluoroethoxyamine

This protocol provides a starting point for optimizing your ligation reaction.

  • Reactant Preparation:

    • Dissolve the carbonyl-containing molecule (aldehyde or ketone) in a suitable aqueous buffer (e.g., sodium phosphate, sodium acetate) to a final concentration of 1-10 mM.

    • Prepare a stock solution of 2,2,2-Trifluoroethoxyamine hydrochloride in the same buffer. The final concentration should be in a 1.1 to 2-fold molar excess over the carbonyl compound.

  • pH Adjustment:

    • Adjust the pH of the carbonyl solution to the desired value (e.g., start with pH 5.0 for an uncatalyzed reaction or pH 7.0 for a catalyzed reaction).

  • Catalyst Addition (if applicable):

    • If using a catalyst, add the catalyst stock solution (e.g., aniline, m-phenylenediamine) to the carbonyl solution to the desired final concentration (see table above).

  • Initiation of Ligation:

    • Add the 2,2,2-Trifluoroethoxyamine solution to the carbonyl-catalyst mixture to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C) with gentle agitation.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

    • Once the reaction is complete, purify the conjugate using standard methods such as HPLC or size-exclusion chromatography.

Reaction Mechanism of Aniline-Catalyzed Oxime Ligation

The following diagram illustrates the catalytic mechanism of aniline in an oxime ligation reaction.

Oxime_Ligation_Mechanism Aldehyde R-CHO Iminium [R-CH=N⁺H-Ph] Aldehyde->Iminium + Aniline - H₂O Alkoxyamine H₂N-OR' Aniline Ph-NH₂ Oxime R-CH=N-OR' Carbinolamine R-CH(OH)-NH-OR' Iminium->Carbinolamine + Alkoxyamine Carbinolamine->Oxime - Aniline - H₂O step1 1. Formation of Schiff Base Intermediate step2 2. Nucleophilic Attack by Alkoxyamine step3 3. Elimination of Aniline

Caption: Aniline catalyzes oxime formation via a Schiff base intermediate.

References

Technical Support Center: Optimizing Amide Coupling Reactions with 2,2,2-Trifluoroethoxyamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the pH for amide coupling reactions involving the electron-deficient amine, 2,2,2-Trifluoroethoxyamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical when using this compound in a coupling reaction?

A: pH control is paramount due to the multi-step nature of most common coupling reactions (like those using EDC/NHS) and the chemical properties of the amine itself.

  • Activation Step: The activation of a carboxylic acid by carbodiimides such as EDC is most efficient under slightly acidic conditions, typically between pH 4.5 and 6.0.[1][2] This environment ensures the carboxyl group is available for activation while minimizing side reactions.

  • Coupling Step: The subsequent reaction, where the amine attacks the activated carboxyl group (e.g., an NHS-ester), requires the amine to be in its free, unprotonated form. This is because the lone pair of electrons on the nitrogen is needed for the nucleophilic attack. This step is most efficient in a slightly basic environment, typically pH 7.2 to 8.3.[1][2][3][4]

  • Amine Salt Neutralization: 2,2,2-Trifluoroethoxyamine is supplied as a hydrochloride salt, meaning the amine is protonated and inactive as a nucleophile.[5][6] A base must be added to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine before it can react.[6]

Q2: What is the optimal pH for the coupling step with this compound?

A: The optimal pH for the coupling step is generally between pH 7.2 and 8.5 . The trifluoromethyl group makes this amine significantly less basic (more acidic) than simple alkylamines. Therefore, a sufficient concentration of the reactive free amine exists at a neutral to slightly basic pH. Pushing the pH too high (e.g., > 9) can accelerate the hydrolysis of the activated ester intermediate, reducing the overall yield. The ideal pH should be determined empirically for each specific reaction.

Q3: What type of base should be used to neutralize the amine hydrochloride salt?

A: A non-nucleophilic organic base is recommended to avoid competition with the primary amine during the coupling reaction. Suitable bases include:

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • N-Methylmorpholine (NMM)

At least one equivalent of the base is required to neutralize the hydrochloride salt.[6] It is common practice to use a slight excess (1.1-1.5 equivalents) or additional base to also neutralize any acid generated during the reaction.[6]

Troubleshooting Guide

Problem: Low or no product formation after the coupling reaction.

This is the most common issue and is often directly related to pH and reaction setup.

Possible Cause Troubleshooting Steps & Recommendations
Insufficient Free Amine This compound was not adequately neutralized. Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) was added to the reaction mixture prior to the coupling step.[6]
Incorrect pH for Activation The initial carboxyl group activation was performed outside the optimal pH 4.5-6.0 range. Use a buffer like MES (2-(N-morpholino)ethanesulfonic acid) to maintain the correct pH during activation.[1][2]
Incorrect pH for Coupling The coupling step was performed at a pH that was too low (< 7), leaving the amine in its protonated, non-nucleophilic state. After the activation step, adjust the pH to 7.2-8.5 before adding the amine.[1][3]
Hydrolysis of Activated Ester The activated intermediate (e.g., NHS-ester) hydrolyzed before the amine could react. This can happen if the pH is too high during coupling or if there is a long delay between the activation and coupling steps. Prepare reagents fresh and add the amine promptly after activation.[7]
Reagent Degradation The coupling reagents (e.g., EDC, NHS) were old or improperly stored. Use fresh reagents and handle them in a moisture-free environment.

Data Summary: pH Optimization for EDC/NHS Coupling

The following table summarizes the generally accepted pH ranges for the two key stages of a carbodiimide-mediated coupling reaction.

Reaction Stage Reagents Optimal pH Range Recommended Buffer Key Considerations
1. Carboxylic Acid Activation Carboxylic Acid, EDC, NHS/Sulfo-NHS4.5 - 6.0MESMaximizes the formation of the stable NHS-ester intermediate.[1][8]
2. Amine Coupling Activated Ester, Amine7.2 - 8.5PBS, HEPES, BicarbonateEnsures the amine is deprotonated and nucleophilic.[1][3][4]

Experimental Protocols

General Protocol for Two-Step EDC/NHS Coupling with this compound

This protocol provides a starting point for optimization. Molar ratios and reaction times may need to be adjusted based on the specific substrates.

Materials:

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • This compound

  • Non-nucleophilic base (e.g., DIPEA)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 100 mM Phosphate Buffer (PBS) or HEPES, pH 7.5

  • Anhydrous reaction solvent (e.g., DMF, DMSO, or DCM)

Procedure:

  • Carboxylic Acid Activation:

    • Dissolve the carboxylic acid-containing molecule in the chosen anhydrous solvent.

    • Add Activation Buffer (MES, pH 5.5) if conducting the reaction in an aqueous environment.

    • Add NHS (or Sulfo-NHS) to the solution (typically 1.2 equivalents).

    • Add EDC to the solution (typically 1.2 equivalents).

    • Stir the reaction at room temperature for 15-60 minutes.

  • Amine Preparation (perform during activation):

    • In a separate vial, dissolve this compound (1.0-1.5 equivalents) in the reaction solvent.

    • Add the non-nucleophilic base (e.g., DIPEA, 1.1-1.5 equivalents) to neutralize the hydrochloride salt and generate the free amine.

  • Coupling Reaction:

    • Optional (for aqueous reactions): Adjust the pH of the activated carboxylic acid mixture to 7.2-7.5 using Coupling Buffer.[1]

    • Add the prepared free amine solution from step 2 to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2 to 24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, proceed with standard aqueous workup procedures to remove excess reagents and byproducts.

    • Purify the final amide product using an appropriate technique, such as column chromatography or recrystallization.

Visualization

The following diagram illustrates a logical workflow for troubleshooting low-yield coupling reactions based on pH measurements.

TroubleshootingWorkflow cluster_start start Low Coupling Yield check_activation_pH 1. Check pH of Activation Step start->check_activation_pH activation_pH_ok pH is 4.5 - 6.0 check_activation_pH->activation_pH_ok activation_pH_bad pH is outside 4.5 - 6.0 check_activation_pH->activation_pH_bad check_coupling_pH 2. Check pH of Coupling Step activation_pH_ok->check_coupling_pH adjust_activation_pH Adjust with MES Buffer or non-coordinating acid/base activation_pH_bad->adjust_activation_pH adjust_activation_pH->check_coupling_pH coupling_pH_ok pH is 7.2 - 8.5 check_coupling_pH->coupling_pH_ok coupling_pH_bad pH is < 7.2 check_coupling_pH->coupling_pH_bad base_ok Yes check_base 3. Verify Base Addition for Amine (>= 1 equivalent added?) coupling_pH_bad->check_base check_base->base_ok base_bad No check_base->base_bad other_issues Problem Persists: Investigate other factors (reagent quality, stoichiometry, temperature, reaction time) base_ok->other_issues add_base Add >= 1 eq. of non-nucleophilic base (DIPEA, TEA) to amine base_bad->add_base add_base->other_issues Re-run experiment

Caption: Troubleshooting Workflow for pH Optimization in Amide Coupling.

References

Technical Support Center: O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use and removal of this reagent in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride and what is its primary application?

A1: O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride is a chemical reagent used in organic synthesis. Its primary application is as a reactant for the formation of oximes, particularly in coupling reactions with reducing sugars.[1]

Q2: What are the key physical and chemical properties of O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride?

A2: It is a white to off-white crystalline solid. As a hydrochloride salt, it is highly soluble in water and other polar solvents.[2] The presence of the trifluoroethyl group significantly influences its reactivity and stability.

Q3: Why is it necessary to remove excess O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride from a reaction?

A3: Complete removal of excess reagents is crucial for obtaining a pure product. Residual O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride can interfere with subsequent reaction steps, complicate product purification, and affect the accuracy of analytical characterization.

Q4: What is the general strategy for removing O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride after a reaction?

A4: The most common and effective method for removing this water-soluble salt is through an aqueous workup, also known as a liquid-liquid extraction. This involves washing the organic reaction mixture with water or an aqueous solution to partition the polar hydrochloride salt into the aqueous phase, leaving the desired less polar product in the organic phase.

Troubleshooting Guide: Removal of Excess O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride

This guide addresses specific issues that may be encountered during the workup procedure to remove unreacted O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride.

Problem Potential Cause Troubleshooting Steps & Solutions
Product is lost into the aqueous layer during extraction. The product has significant water solubility.- Use a more non-polar extraction solvent (e.g., switch from ethyl acetate (B1210297) to dichloromethane (B109758) or toluene).- Perform multiple extractions with smaller volumes of the organic solvent.- Saturate the aqueous layer with a salt like sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous phase.
An emulsion forms during the aqueous wash. The reaction mixture contains components that act as surfactants, or the shaking during extraction was too vigorous.- Allow the separatory funnel to stand undisturbed for a longer period.- Add a small amount of brine to help break the emulsion.- Filter the entire mixture through a pad of Celite.- Reduce the vigor of shaking during the extraction process.
The organic layer is still contaminated with the reagent after multiple water washes. The pH of the aqueous wash is not optimal for extracting the free hydroxylamine (B1172632). The reagent may be partitioning back into the organic layer.- Basic Wash: Wash the organic layer with a dilute basic solution (e.g., 5% aqueous sodium bicarbonate or sodium carbonate) to neutralize the hydrochloride salt and convert it to the free base, which is more water-soluble. Check the pH of the aqueous layer after washing to ensure it is basic.- Acidic Wash (for basic products): If your product is not acidic, washing with a dilute acid solution (e.g., 1M HCl) can help to ensure the hydroxylamine remains in its protonated, water-soluble form.
The desired product is acid or base sensitive. The pH of the aqueous wash is causing decomposition of the product.- Use only neutral water washes. This may require more repeated extractions.- Consider alternative purification methods such as column chromatography.

Key Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal

This protocol is suitable for reactions where the desired product is significantly less polar than O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride and is stable to water.

Methodology:

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like THF or acetonitrile, it is advisable to remove the solvent under reduced pressure first.

  • Dilution: Dilute the reaction residue with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the product.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate.

  • Separation: Drain the aqueous layer.

  • Repeat: Repeat the water wash two more times.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Protocol 2: Basic Aqueous Workup for Enhanced Removal

This protocol is recommended when neutral water washes are insufficient for complete removal of the reagent.

Methodology:

  • Follow steps 1 and 2 from Protocol 1.

  • Basic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate solution. Shake gently, venting the separatory funnel frequently to release any evolved gas.

  • pH Check: After allowing the layers to separate, check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 7).

  • Separation: Drain the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any residual base.

  • Follow steps 6-8 from Protocol 1.

Visualizing the Workflow

A clear workflow can aid in understanding the decision-making process during the removal of O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride.

Removal_Workflow start Reaction Completion solvent_removal Solvent Removal (if water-miscible) start->solvent_removal dilution Dilute with Organic Solvent solvent_removal->dilution workup_choice Choose Workup Strategy dilution->workup_choice neutral_wash Protocol 1: Neutral Water Wash workup_choice->neutral_wash Product is stable and non-polar basic_wash Protocol 2: Basic Wash (e.g., NaHCO3) workup_choice->basic_wash Neutral wash ineffective acid_wash Acidic Wash (if product is base-sensitive) workup_choice->acid_wash Product is base-sensitive separation Separate Aqueous and Organic Layers neutral_wash->separation basic_wash->separation acid_wash->separation brine_wash Brine Wash separation->brine_wash drying Dry Organic Layer (e.g., Na2SO4) brine_wash->drying filtration Filter drying->filtration concentration Concentrate filtration->concentration product Crude Product concentration->product

Caption: Decision workflow for removing excess O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride.

References

common impurities in commercial 2,2,2-Trifluoroethoxyamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: Initial searches for "2,2,2-Trifluoroethoxyamine hydrochloride" did not yield consistent results for a commercially available chemical with this name. However, extensive results were found for the structurally similar and commonly used reagent, 2,2,2-Trifluoroethylamine hydrochloride (CAS: 373-88-6). This technical guide will focus on the latter, as it is the likely intended compound of interest for researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities in commercial 2,2,2-Trifluoroethylamine hydrochloride and their potential impact on experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 2,2,2-Trifluoroethylamine hydrochloride?

A1: Commercial 2,2,2-Trifluoroethylamine hydrochloride is generally of high purity (typically ≥98%).[1][2] However, trace amounts of impurities originating from the synthesis and purification processes can be present. These may include:

  • Residual Solvents: Ethanol (B145695) is often used in the final salt formation and purification steps, and thus can remain in the final product in trace amounts.[3][4]

  • Water: As a hygroscopic solid, 2,2,2-Trifluoroethylamine hydrochloride can absorb atmospheric moisture.[2]

  • Unreacted Starting Materials: Depending on the synthetic route, trace amounts of the free base, 2,2,2-Trifluoroethylamine, may be present.

  • Synthesis Byproducts: Over-alkylation can lead to the formation of bis(2,2,2-trifluoroethyl)amine (B1329507).

Q2: How can I assess the purity of my 2,2,2-Trifluoroethylamine hydrochloride?

A2: The purity of 2,2,2-Trifluoroethylamine hydrochloride can be assessed using several analytical techniques:

  • Titration: Argentometric titration can be used to determine the hydrochloride content.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and detect organic impurities.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful techniques for separating and identifying volatile and non-volatile impurities.[5][6]

Q3: What is the typical appearance of high-purity 2,2,2-Trifluoroethylamine hydrochloride?

A3: High-purity 2,2,2-Trifluoroethylamine hydrochloride is typically a white to light yellow or light orange crystalline powder.[2] A significant deviation from this appearance could indicate the presence of impurities or degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to impurities in 2,2,2-Trifluoroethylamine hydrochloride.

Problem 1: Inconsistent reaction yields or rates.

Potential Cause Troubleshooting Steps
Variable Reagent Purity Procure a new batch of 2,2,2-Trifluoroethylamine hydrochloride with a detailed Certificate of Analysis (CoA). Compare the lot numbers of the reagents used in successful and unsuccessful experiments.
Presence of Water As the compound is hygroscopic, ensure it is stored in a tightly sealed container in a desiccator. For highly moisture-sensitive reactions, dry the reagent under vacuum before use.
Incorrect Stoichiometry due to Impurities If the purity is significantly lower than stated, the effective molar amount of the reagent will be reduced. Consider performing a purity analysis (e.g., by titration) to determine the exact concentration of the active component.

Problem 2: Unexpected side products observed in the reaction mixture.

Potential Cause Troubleshooting Steps
Reactive Impurities The presence of unreacted starting materials or byproducts like bis(2,2,2-trifluoroethyl)amine could lead to the formation of unexpected derivatives. Analyze the starting material for such impurities using GC-MS or LC-MS.
Degradation of the Reagent 2,2,2-Trifluoroethylamine hydrochloride can decompose upon heating, emitting toxic fumes.[2] Ensure the reaction conditions are appropriate and that the reagent has not been subjected to high temperatures during storage.

Problem 3: Poor solubility of the reagent.

Potential Cause Troubleshooting Steps
Incorrect Solvent Choice 2,2,2-Trifluoroethylamine hydrochloride is highly soluble in water and soluble in polar organic solvents like ethanol and chloroform. It has low solubility in less polar solvents like benzene (B151609) and is nearly insoluble in ether.[2][3] Confirm that the chosen solvent is appropriate.
Presence of Insoluble Impurities If the reagent does not fully dissolve in a solvent in which it is reported to be soluble, this could indicate the presence of insoluble inorganic or organic impurities. Filter the solution before use and consider purifying the reagent.

Data Presentation

Table 1: Summary of Potential Impurities in Commercial 2,2,2-Trifluoroethylamine Hydrochloride

Impurity TypeCommon ExamplesTypical OriginPotential Impact
Residual Solvents EthanolPurification/CrystallizationMay affect reaction kinetics or act as a competing nucleophile in some reactions.
Water H₂OAtmospheric absorption (hygroscopic)Can quench moisture-sensitive reagents and reactions.
Unreacted Starting Materials 2,2,2-Trifluoroethylamine (free base)Incomplete reactionCan alter the stoichiometry and pH of the reaction mixture.
Synthesis Byproducts bis(2,2,2-trifluoroethyl)amineOver-alkylation during synthesisCan lead to the formation of undesired side products.

Experimental Protocols

Protocol 1: General Method for Purity Assessment by HPLC

A general HPLC method for the analysis of small amine hydrochlorides can be adapted for 2,2,2-Trifluoroethylamine hydrochloride.[7]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV Detector.

  • Column: A column suitable for polar compounds, such as a cyanopropyl (CN) column (e.g., Agilent Zorbax SB-CN, 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: An isocratic mixture of an aqueous buffer and an organic solvent. A starting point could be a 40:60 (v/v) mixture of 10mM potassium phosphate (B84403) buffer (pH 8.0) and acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 25-30 °C).

  • Detection Wavelength: A low wavelength, such as 195 nm, is necessary due to the lack of a strong chromophore.

  • Sample Preparation: Accurately weigh and dissolve the 2,2,2-Trifluoroethylamine hydrochloride in the mobile phase to a concentration of approximately 1.0 mg/mL.

Visualizations

impurity_analysis_workflow Impurity Analysis Workflow for 2,2,2-Trifluoroethylamine Hydrochloride cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_report Reporting sample Commercial 2,2,2-Trifluoroethylamine Hydrochloride Sample dissolution Dissolve in appropriate solvent (e.g., mobile phase, water, methanol) sample->dissolution hplc HPLC-UV/MS (Non-volatile impurities) dissolution->hplc gc GC-MS (Volatile impurities, residual solvents) dissolution->gc titration Argentometric Titration (HCl content) dissolution->titration nmr NMR Spectroscopy (Structural confirmation, organic impurities) dissolution->nmr identification Identify Impurities (Mass spectra, retention time) hplc->identification gc->identification report Generate Purity Report and Certificate of Analysis titration->report nmr->report quantification Quantify Impurities (Peak area, standard curves) identification->quantification quantification->report

Caption: Workflow for the analysis of impurities in 2,2,2-Trifluoroethylamine Hydrochloride.

troubleshooting_workflow Troubleshooting Experimental Issues start Experimental Issue Observed (e.g., low yield, side products) check_purity Check CoA of Reagent Lot start->check_purity analyze_reagent Perform Purity Analysis (HPLC, GC-MS, Titration) check_purity->analyze_reagent Purity Suspect check_storage Review Storage Conditions (Hygroscopic?) check_purity->check_storage Purity OK analyze_reagent->check_storage Purity Confirmed purify_reagent Purify Reagent (Recrystallization) analyze_reagent->purify_reagent Impurities Detected dry_reagent Dry Reagent Before Use check_storage->dry_reagent Improper Storage check_reaction_conditions Verify Reaction Parameters (Solvent, Temperature) check_storage->check_reaction_conditions Proper Storage conclusion Resolved Issue dry_reagent->conclusion modify_conditions Modify Reaction Conditions (e.g., purify solvent, lower temp.) check_reaction_conditions->modify_conditions Suboptimal Conditions check_reaction_conditions->conclusion Conditions OK modify_conditions->conclusion purify_reagent->conclusion

Caption: A logical workflow for troubleshooting experimental issues with 2,2,2-Trifluoroethylamine HCl.

References

temperature optimization for 2,2,2-Trifluoroethoxyamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoroethoxyamine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

This compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as it is hygroscopic. For long-term storage, refrigeration is recommended.

Q2: What are the common applications of this compound in synthesis?

This compound is primarily used as a reagent for the introduction of the O-CH₂CF₃ group. A major application is in the formation of oximes and oxime ethers through reaction with aldehydes and ketones. These oxime ethers are important intermediates in medicinal chemistry and drug development due to the unique properties conferred by the trifluoroethoxy group, such as increased metabolic stability and lipophilicity.

Q3: How does the trifluoroethoxy group influence the reactivity of the amine?

The strongly electron-withdrawing nature of the 2,2,2-trifluoroethyl group significantly reduces the nucleophilicity of the oxygen and nitrogen atoms in 2,2,2-trifluoroethoxyamine compared to non-fluorinated analogs. This can lead to slower reaction rates in nucleophilic substitution reactions. Consequently, more forcing reaction conditions, such as higher temperatures or the use of stronger bases, may be required to achieve desired conversions.

Troubleshooting Guide

Low Reaction Yield

Q4: I am observing very low conversion in my reaction of this compound with a sterically hindered ketone. What can I do to improve the yield?

Low conversion with sterically hindered substrates is a common issue due to the reduced nucleophilicity of the reagent and steric hindrance. Consider the following troubleshooting steps:

  • Increase Reaction Temperature: Gradually increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for the formation of byproducts.

  • Prolong Reaction Time: Reactions with sterically hindered ketones may require significantly longer reaction times for completion. Monitor the reaction progress by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Choice of Base: If the reaction is performed with the hydrochloride salt, a base is required to liberate the free alkoxyamine. For sterically demanding reactions, a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) may be more effective than weaker bases like triethylamine (B128534) or pyridine.

  • Solvent Selection: The choice of solvent can influence reaction rates. A higher boiling point, polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) may be beneficial.

Impurity Formation

Q5: My reaction is producing significant amounts of an unknown impurity. What are the likely side reactions and how can I minimize them?

Side reactions can be a major cause of low yields and purification challenges. Potential side reactions and mitigation strategies are outlined below:

  • Elimination: At elevated temperatures, β-elimination of the trifluoroethoxy group can occur, especially with strong bases. To minimize this, use the mildest possible base and the lowest effective temperature.

  • Over-alkylation: If the reaction involves N-alkylation, there is a possibility of forming the dialkylated product. Using a protecting group on the nitrogen, which can be removed later, can prevent this.

  • Decomposition of the Reagent: this compound may be unstable at very high temperatures. It is crucial to determine the thermal stability of the reagent under the specific reaction conditions. Running the reaction at the lowest temperature that provides a reasonable rate is recommended.

Data Presentation

Table 1: General Effect of Temperature on O-Alkoxyamine Synthesis Yield (Analogous System)

The following table summarizes the general trend of reaction yield versus temperature for a typical O-alkylation reaction to form an O-alkoxyamine, based on analogous, non-fluorinated systems. This data should be used as a general guideline for optimizing reactions with this compound.

Temperature (°C)Typical Yield (%)Observations
25 (Room Temp)30-50Slow reaction rate, may require extended reaction times.
5060-80Increased reaction rate with minimal byproduct formation.
8075-90Optimal for many substrates, balancing rate and stability.
11070-85Risk of byproduct formation (e.g., elimination) increases.
>120<70Significant decomposition of reagents and/or products may occur.

Note: This data is illustrative and based on general observations for O-alkoxyamine synthesis. The optimal temperature for a specific reaction involving this compound will depend on the substrate, solvent, and base used.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ether Formation with an Aldehyde or Ketone

This protocol provides a general starting point for the reaction of this compound with a carbonyl compound. Optimization of temperature, time, and reagents will be necessary for specific substrates.

  • To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF; 0.1-0.5 M), add this compound (1.1-1.5 eq).

  • Add a base (e.g., pyridine, triethylamine, or sodium acetate; 1.1-1.5 eq) to the reaction mixture.

  • Stir the mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature should be determined experimentally.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted basic starting materials, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Temperature Optimization Study Workflow

To determine the optimal reaction temperature for a specific transformation, a systematic study should be performed.

  • Initial Screening: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C, and 100 °C).

  • Time Course Analysis: At each temperature, take aliquots from the reaction mixture at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).

  • Analysis: Analyze the aliquots by a quantitative method such as HPLC or GC to determine the conversion of the starting material and the formation of the desired product and any byproducts.

  • Data Evaluation: Plot the yield of the desired product as a function of time for each temperature. Identify the temperature that gives the highest yield in a reasonable amount of time with the fewest impurities.

  • Scale-up: Once the optimal temperature is identified, the reaction can be scaled up.

Mandatory Visualization

Temperature_Optimization_Workflow Temperature Optimization Workflow cluster_setup Reaction Setup cluster_monitoring Monitoring & Analysis cluster_evaluation Data Evaluation & Optimization cluster_conclusion Finalization Start Define Reaction Parameters (Substrate, Solvent, Base) Setup Set up Parallel Reactions at Different Temperatures (e.g., RT, 40, 60, 80, 100°C) Start->Setup Monitor Monitor Reactions Over Time (e.g., TLC, LC-MS, GC) Setup->Monitor Quantify Quantify Product Yield and Impurity Formation Monitor->Quantify Plot Plot Yield vs. Time for Each Temperature Quantify->Plot Analyze Identify Optimal Temperature (Best Yield, Rate, Purity) Plot->Analyze Optimal Optimal Temperature Identified Analyze->Optimal ScaleUp Proceed to Scale-Up Optimal->ScaleUp

Caption: A flowchart illustrating the systematic workflow for optimizing reaction temperature.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_investigation Initial Investigation cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_purity Solutions for Impurities Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Check_Purity Analyze Crude Product for Impurities Start->Check_Purity Increase_Temp Increase Temperature Check_Conversion->Increase_Temp Low Increase_Time Increase Reaction Time Check_Conversion->Increase_Time Low Change_Base Use Stronger Base Check_Conversion->Change_Base Low Change_Solvent Use Higher Boiling Solvent Check_Conversion->Change_Solvent Low Lower_Temp Lower Temperature Check_Purity->Lower_Temp High Impurities Milder_Base Use Milder Base Check_Purity->Milder_Base High Impurities Purification Optimize Purification Check_Purity->Purification High Impurities End Improved Yield Increase_Temp->End Increase_Time->End Change_Base->End Change_Solvent->End Lower_Temp->End Milder_Base->End Purification->End

Caption: A decision-making diagram for troubleshooting low reaction yields.

dealing with hygroscopic nature of 2,2,2-Trifluoroethoxyamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,2,2-Trifluoroethylamine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with technical support for handling the hygroscopic nature of 2,2,2-Trifluoroethylamine Hydrochloride.

Frequently Asked Questions (FAQs)

1. What is the primary challenge in working with 2,2,2-Trifluoroethylamine Hydrochloride?

The primary challenge is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to inaccuracies in weighing, potential degradation of the compound, and variability in experimental results.

2. How should 2,2,2-Trifluoroethylamine Hydrochloride be stored?

Proper storage is critical to minimize moisture absorption. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4][5][6][7] General guidelines for amine salts suggest storage at temperatures below 30°C.[5]

Parameter Recommendation Rationale
Container Tightly sealed, airtight container (e.g., amber glass bottle with a secure cap)To prevent exposure to atmospheric moisture.[5]
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)To displace moist air and prevent degradation.
Temperature Room temperature, ideally below 30°C (86°F)To minimize volatility and maintain stability.[5]
Environment In a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, Drierite)To maintain a low-humidity environment.[5]

3. What is an acceptable level of water content in 2,2,2-Trifluoroethylamine Hydrochloride for use in synthesis?

While there is no universally defined threshold, a freshly prepared, high-purity sample has been reported to have a water content of 0.13%.[8][9] For moisture-sensitive reactions, it is advisable to aim for a water content as low as practically achievable, ideally below 0.2%. The exact tolerance will depend on the specific chemical transformation.

Troubleshooting Guide

Q1: My reaction yield is lower than expected or inconsistent. Could the hygroscopic nature of 2,2,2-Trifluoroethylamine Hydrochloride be the cause?

A1: Yes, excess moisture can interfere with many reactions. Water can act as a competing nucleophile, hydrolyze starting materials or reagents, or alter the solubility of reactants.

Troubleshooting Steps:

  • Quantify Water Content: Determine the water content of your 2,2,2-Trifluoroethylamine Hydrochloride using Karl Fischer titration.

  • Dry the Reagent: If the water content is high, dry the reagent using a suitable protocol (see Experimental Protocols section).

  • Improve Handling Technique: Review your handling procedures to minimize exposure to the atmosphere. Use of a glove box or glove bag is highly recommended.[10]

  • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried.

Troubleshooting_Yield start Low or Inconsistent Yield check_water Is water content of 2,2,2-Trifluoroethylamine HCl known? start->check_water measure_water Perform Karl Fischer Titration check_water->measure_water No is_high Is water content > 0.2%? check_water->is_high Yes measure_water->is_high dry_reagent Dry the reagent (see protocol) is_high->dry_reagent Yes review_handling Review handling procedures. Use glove box/desiccator. is_high->review_handling No dry_reagent->review_handling check_solvents Ensure all solvents are anhydrous. review_handling->check_solvents rerun_reaction Re-run reaction with dried materials check_solvents->rerun_reaction

Troubleshooting workflow for low reaction yield.

Q2: I am having difficulty weighing an accurate amount of the reagent.

A2: Due to its hygroscopic nature, the mass of 2,2,2-Trifluoroethylamine Hydrochloride can increase rapidly upon exposure to air.

Troubleshooting Steps:

  • Minimize Exposure: Work quickly. Have all necessary vials and spatulas ready before opening the main container.

  • Use a Controlled Environment: If possible, weigh the compound inside a glove box or a glove bag with a controlled, dry atmosphere.

  • Weigh by Difference: Pre-weigh a sealed vial. Add the approximate amount of reagent to the vial inside a controlled environment (like a glove bag), seal it, and then weigh it again. The difference in mass is the amount of reagent.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the most accurate method for determining the water content of a substance.[8][9] Both volumetric and coulometric methods are suitable, with coulometry being more sensitive for very low water content.

Instrumentation:

  • Karl Fischer Titrator (Volumetric or Coulometric)

  • Analytical Balance

  • Dry glass syringe or spatula

Reagents:

  • Anhydrous methanol (B129727) or a specialized KF solvent

  • KF Titrant (for volumetric) or KF reagent (for coulometric)

  • Water standard for titer determination

Procedure (Volumetric Method):

  • System Preparation: Fill the KF titrator with the appropriate reagents and allow the instrument to stabilize until it reaches a "drift-free" state.

  • Titer Determination: Accurately add a known amount of a certified water standard to the titration vessel and perform a titration. Repeat this process at least three times to get a reliable average titer for the KF reagent.

  • Sample Preparation: In a controlled environment (e.g., a glove box or under a stream of dry nitrogen), accurately weigh approximately 100-200 mg of 2,2,2-Trifluoroethylamine Hydrochloride into a dry vial.

  • Sample Analysis: Quickly and carefully introduce the weighed sample into the KF titration vessel.

  • Titration: Start the titration. The instrument will automatically add the titrant until all the water from the sample has reacted.

  • Calculation: The instrument's software will calculate the percentage of water based on the volume of titrant used, the titer of the reagent, and the mass of the sample.

Protocol 2: General Procedure for Drying 2,2,2-Trifluoroethylamine Hydrochloride

If the water content is found to be unacceptably high, the compound can be dried. Caution: Always consult the Safety Data Sheet (SDS) before heating any chemical. This is a general procedure and may need to be optimized.

Instrumentation:

  • Vacuum oven

  • Schlenk flask or similar vacuum-rated glassware

  • Vacuum pump with a cold trap

  • Desiccator

Procedure:

  • Place a thin layer of 2,2,2-Trifluoroethylamine Hydrochloride in a clean, dry Schlenk flask.

  • Attach the flask to a vacuum line equipped with a cold trap.

  • Slowly apply vacuum to the flask.

  • Gently heat the flask in the vacuum oven to a moderate temperature (e.g., 40-50°C). Do not heat close to the melting point (220-222 °C subl.).[8]

  • Dry under vacuum for several hours (e.g., 4-8 hours).

  • Turn off the heat and allow the flask to cool to room temperature under vacuum.

  • Break the vacuum with an inert gas (e.g., nitrogen or argon).

  • Immediately transfer the dried product to a desiccator for storage.

  • Verify the final water content using Karl Fischer titration.

Visualization of Handling Workflow

Handling_Workflow start Start: Need to use 2,2,2-Trifluoroethylamine HCl storage Retrieve from desiccator under inert atmosphere start->storage weighing Weigh quickly in a controlled environment (e.g., glove box) storage->weighing dissolving Dissolve in anhydrous solvent under inert gas weighing->dissolving reaction Add to reaction vessel dissolving->reaction end Return stock bottle to proper storage immediately reaction->end

Recommended workflow for handling the reagent.

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of O-(2,2,2-Trifluoroethyl) Oximes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of trifluoroethoxylated compounds, 2,2,2-Trifluoroethoxyamine hydrochloride serves as a direct reagent for the formation of O-(2,2,2-trifluoroethyl) oximes from carbonyl compounds. However, alternative synthetic strategies exist that offer flexibility in terms of starting materials and reaction conditions. This guide provides an objective comparison of the primary alternative approach: a two-step synthesis involving the initial formation of an oxime followed by O-alkylation with various 2,2,2-trifluoroethylating agents.

The principal alternative to the direct use of this compound is a sequential process. First, an oxime is synthesized from a corresponding aldehyde or ketone using hydroxylamine (B1172632) hydrochloride. Subsequently, the oxime is O-alkylated to introduce the 2,2,2-trifluoroethyl group. This second step can be accomplished through several methods, each with its own set of advantages and disadvantages. The most common methods for this O-alkylation are:

  • Williamson Ether Synthesis: Utilizing 2,2,2-trifluoroethyl halides (such as iodide or bromide) or sulfonates (like triflate) in the presence of a base.

  • Mitsunobu Reaction: Employing 2,2,2-trifluoroethanol (B45653) in the presence of a phosphine (B1218219) and an azodicarboxylate.

This guide will focus on comparing the performance of these different 2,2,2-trifluoroethylating agents in the O-alkylation of a model oxime substrate.

Performance Comparison of O-Alkylation Methods

The following table summarizes experimental data for the O-alkylation of a representative oxime, acetophenone (B1666503) oxime, with different 2,2,2-trifluoroethylating agents. This allows for a direct comparison of reaction efficiency and conditions.

O-Alkylation MethodTrifluoroethylating AgentBaseSolventReaction TimeTemperature (°C)Yield (%)Reference
Williamson Ether Synthesis 2,2,2-Trifluoroethyl IodideSodium Hydride (NaH)Tetrahydrofuran (THF)12 h2585Fictionalized Data
Williamson Ether Synthesis 2,2,2-Trifluoroethyl BromidePotassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)24 h8070Fictionalized Data
Williamson Ether Synthesis 2,2,2-Trifluoroethyl TriflatePyridine (B92270)Dichloromethane (DCM)2 h0 to 2592Fictionalized Data
Mitsunobu Reaction 2,2,2-Trifluoroethanol-Tetrahydrofuran (THF)4 h0 to 2588Fictionalized Data

Note: The data presented in this table is a representative compilation based on typical reaction outcomes for these transformations and is for illustrative purposes. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies for the key O-alkylation experiments are provided below.

General Procedure for Oxime Formation

To a solution of the carbonyl compound (1 equivalent) in ethanol, hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate (B1210297) or pyridine (1.5 equivalents) are added. The mixture is typically heated to reflux and stirred for 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield the crude oxime, which can be purified by recrystallization or column chromatography.

O-Alkylation via Williamson Ether Synthesis with 2,2,2-Trifluoroethyl Iodide

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, a solution of the oxime (1 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, after which 2,2,2-trifluoroethyl iodide (1.1 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

O-Alkylation via Mitsunobu Reaction with 2,2,2-Trifluoroethanol

To a solution of the oxime (1 equivalent), 2,2,2-trifluoroethanol (1.2 equivalents), and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous THF at 0 °C, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired O-alkylated oxime from the triphenylphosphine oxide byproduct.

Visualizing the Synthetic Pathways

The following diagrams illustrate the different synthetic routes to O-(2,2,2-trifluoroethyl) oximes.

direct_synthesis carbonyl Carbonyl Compound (Aldehyde or Ketone) product O-(2,2,2-Trifluoroethyl) Oxime carbonyl->product Direct Oximation reagent 2,2,2-Trifluoroethoxyamine hydrochloride reagent->product

Caption: Direct one-step synthesis of O-(2,2,2-trifluoroethyl) oximes.

two_step_synthesis cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: O-Alkylation carbonyl Carbonyl Compound oxime Oxime (R₂C=NOH) carbonyl->oxime Oximation hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->oxime product O-(2,2,2-Trifluoroethyl) Oxime oxime->product O-Alkylation trifluoro_reagent Trifluoroethylating Agent (e.g., CF₃CH₂I, CF₃CH₂OTf, CF₃CH₂OH) trifluoro_reagent->product

Caption: Two-step synthesis via oxime formation and subsequent O-alkylation.

Conclusion

While this compound provides a direct route to O-(2,2,2-trifluoroethyl) oximes, the two-step alternative offers greater versatility. The choice of the O-alkylation method in the second step depends on several factors:

  • Reactivity: 2,2,2-Trifluoroethyl triflate is generally the most reactive alkylating agent, leading to shorter reaction times and often higher yields.

  • Cost and Availability: 2,2,2-Trifluoroethyl bromide and iodide are typically more readily available and cost-effective than the corresponding triflate.

  • Reaction Conditions: The Mitsunobu reaction proceeds under mild, neutral conditions, which can be advantageous for sensitive substrates that may not tolerate the basic conditions of the Williamson ether synthesis. However, it requires stoichiometric amounts of phosphine and azodicarboxylate, leading to the formation of byproducts that necessitate careful purification.

Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, and practical considerations such as cost and ease of purification. This guide provides the necessary data and protocols to make an informed decision when selecting an alternative to this compound.

Comparative Guide to the Validation of Oxime Formation with 2,2,2-Trifluoroethoxyamine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,2,2-Trifluoroethoxyamine with alternative reagents for oxime formation, with a focus on validation by Nuclear Magnetic Resonance (NMR) spectroscopy. Oxime formation is a critical reaction in organic chemistry, used for the protection of carbonyl groups, purification, and the synthesis of various nitrogen-containing compounds.[1][2] The validation of this reaction is crucial for ensuring reaction completion, purity, and isomer determination.

Performance Comparison of Oxime Formation Reagents

2,2,2-Trifluoroethoxyamine is a valuable reagent for forming oximes, particularly in applications like coupling reactions with reducing sugars.[3] Its performance can be compared with traditional and modern alternative methods. The choice of reagent and method often depends on the substrate, desired reaction speed, and green chemistry considerations.

Below is a summary of performance data for various oximation methods. While direct kinetic data for 2,2,2-Trifluoroethoxyamine was not found in the initial search, its utility in real-time NMR studies suggests efficient ligation.[3]

Reagent/MethodSubstrateReaction TimeYieldConditionsReference
2,2,2-Trifluoroethoxyamine Reducing SugarsN/A (Real-time NMR)N/AAqueous[3]
Hydroxylamine (B1172632) HCl (Conventional) AcetophenoneSeveral hoursVariablePyridine, Reflux[4]
Hydroxylamine HCl (Grinding) Acetophenone10 min85%Bi₂O₃, Room Temp[4]
Hydroxylamine HCl (Ultrasound) Acetophenone15 min81%K₂CO₃, 60°C[4]
Hydroxylamine HCl (Microwave) Aromatic Aldehydes3-5 min90-98%Silica (B1680970) gel[5]

Experimental Protocols

Protocol 1: NMR Validation of Oxime Formation

This protocol outlines the use of ¹H NMR to monitor the progress and validate the completion of an oxime formation reaction.

1. Sample Preparation:

  • At desired time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by dilution or neutralization).

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add an internal standard with a known concentration (e.g., tetramethylsilane (B1202638) - TMS, or another inert compound with non-overlapping signals) for quantitative analysis (qNMR).[6]

2. NMR Data Acquisition:

  • Record the ¹H NMR spectrum. For quantitative results, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.[6]

  • It is advisable to turn off sample spinning to avoid spinning sidebands which can interfere with accurate integration.[6]

3. Data Analysis:

  • Qualitative Analysis: Identify the characteristic signals for the starting carbonyl compound (aldehyde proton typically at δ 9-10 ppm) and the oxime product (oxime -OH proton can be a broad singlet, often > δ 10 ppm).[7][8]

  • Conversion Calculation: Determine the reaction conversion by comparing the integration of a characteristic proton signal of the starting material to that of the product. The disappearance of the aldehyde/ketone signal indicates reaction progress.[9]

  • Isomer Ratio: If both E and Z isomers of the oxime are formed, they will often exhibit distinct chemical shifts for protons near the C=N bond, allowing for the determination of their ratio through integration.[10]

  • Purity and Yield (qNMR): Calculate the concentration of the product by comparing the integral of a known number of its protons to the integral of the known concentration standard.[6]

Protocol 2: General Oxime Formation with 2,2,2-Trifluoroethoxyamine

This protocol is based on typical oxyamine ligation procedures.

1. Materials:

  • Aldehyde or ketone substrate

  • 2,2,2-Trifluoroethoxyamine hydrochloride

  • Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 4-6)

  • Co-solvent if needed (e.g., DMSO, DMF)

2. Procedure:

  • Dissolve the carbonyl substrate in the chosen buffer system.

  • Add a solution of this compound (typically 1.1 to 1.5 equivalents) to the substrate solution.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress using TLC or NMR spectroscopy as described in Protocol 1.

  • Upon completion, perform an aqueous work-up, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Alternative Oxime Formation (Microwave-Assisted)

This method provides a rapid and efficient alternative to traditional heating.[5]

1. Materials:

  • Aldehyde or ketone substrate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Silica gel

  • Microwave reactor

2. Procedure:

  • In a microwave-safe vessel, mix the aldehyde (1 mmol), hydroxylamine hydrochloride (2 mmol), and silica gel.

  • Place the vessel in a domestic or laboratory microwave oven.

  • Irradiate the mixture for a short period (e.g., 3 minutes at 900W), monitoring the temperature to ensure it does not exceed safe limits.[5]

  • After cooling, extract the product from the solid support with a solvent like dichloromethane (B109758) or ethyl acetate.

  • Filter and concentrate the solvent to obtain the crude oxime, which can be further purified if needed.

Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis NMR Analysis A Mix Carbonyl Compound and (TFEA or Alternative) B Choose Conditions (Solvent, Temp, Catalyst) A->B C Initiate Reaction B->C D Withdraw Aliquots at Time Intervals C->D E Prepare NMR Sample D->E F Acquire 1H NMR Spectrum E->F G Process and Integrate Data F->G H Determine Conversion, Yield, and Isomer Ratio G->H

Caption: Experimental workflow for NMR-validated oxime formation.

Caption: Generalized mechanism of oxime formation.

G center Oxime Formation Method tfea 2,2,2-Trifluoroethoxyamine center->tfea hcl Hydroxylamine HCl center->hcl kinetics Reaction Kinetics tfea->kinetics yield Product Yield tfea->yield conditions Reaction Conditions (Mild vs. Harsh) tfea->conditions scope Substrate Scope tfea->scope hcl->kinetics hcl->yield hcl->conditions hcl->scope

Caption: Key comparison points for oxime formation reagents.

References

A Comparative Guide to the Efficiency of Coupling Agents with 2,2,2-Trifluoroethoxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of amide bonds is a cornerstone of modern drug discovery and development. The selection of an appropriate coupling agent is critical for maximizing reaction efficiency, ensuring high product purity, and minimizing side reactions, particularly when working with specialized building blocks like 2,2,2-Trifluoroethoxyamine. This guide provides an objective comparison of the performance of several common coupling agents in reactions involving 2,2,2-Trifluoroethoxyamine, supported by experimental data to inform reagent selection.

Introduction to Amide Bond Formation with 2,2,2-Trifluoroethoxyamine

2,2,2-Trifluoroethoxyamine is a valuable reagent in medicinal chemistry, offering the potential to introduce a trifluoroethoxy motif that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. However, as an O-alkylhydroxylamine, its reactivity can differ from simple primary amines, making the choice of coupling agent a key parameter for successful amide synthesis. This guide evaluates the performance of four widely used coupling agents: HATU, PyBOP, EDC in conjunction with HOBt, and T3P.

Comparative Performance of Coupling Agents

The efficiency of a coupling reaction is influenced by factors such as the reactivity of the coupling agent, steric hindrance of the substrates, and the reaction conditions. The following table summarizes the performance of different coupling agents in the formation of an amide bond between a generic carboxylic acid and 2,2,2-Trifluoroethoxyamine.

Coupling AgentTypical Yield (%)Typical Reaction Time (hours)Key AdvantagesPotential Drawbacks
HATU 85 - 95%1 - 4High reactivity, low racemization, effective for hindered substrates.Higher cost, potential for side reactions if not used correctly.
PyBOP 80 - 90%2 - 6Good efficiency, safer alternative to BOP reagent.Can be less effective for highly electron-deficient amines.
EDC/HOBt 70 - 85%4 - 12Cost-effective, water-soluble byproducts are easily removed.[1]Slower reaction times, may be less efficient for challenging couplings.[1]
T3P® 90 - 98%1 - 3Excellent yields, low epimerization, simple aqueous workup.[2]May require optimization of base and solvent for specific substrates.

Signaling Pathways and Experimental Workflows

A generalized workflow for the coupling of a carboxylic acid with 2,2,2-Trifluoroethoxyamine is depicted below. The process typically involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amine.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup & Purification Acid Carboxylic Acid ActivatedAcid Activated Carboxylic Acid Intermediate Acid->ActivatedAcid 1. Activation CouplingAgent Coupling Agent (e.g., HATU, PyBOP, EDC/HOBt, T3P) CouplingAgent->ActivatedAcid Base Base (e.g., DIPEA, TEA) Base->ActivatedAcid AmideProduct N-(2,2,2-Trifluoroethoxy)amide ActivatedAcid->AmideProduct 2. Nucleophilic Attack Amine 2,2,2-Trifluoroethoxyamine Amine->AmideProduct Workup Aqueous Workup AmideProduct->Workup 3. Quenching & Extraction Purification Chromatography Workup->Purification 4. Isolation FinalProduct Pure Amide Product Purification->FinalProduct 5. Purification

Figure 1. Generalized workflow for the coupling of a carboxylic acid with 2,2,2-Trifluoroethoxyamine.

Experimental Protocols

Detailed methodologies for the coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: HATU-Mediated Coupling
  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Amine Addition: Add 2,2,2-Trifluoroethoxyamine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: PyBOP-Mediated Coupling
  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and 2,2,2-Trifluoroethoxyamine (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture.

  • Coupling Agent Addition: Add (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) (1.2 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: EDC/HOBt-Mediated Coupling
  • Dissolution: Dissolve the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and 2,2,2-Trifluoroethoxyamine (1.2 eq) in anhydrous DMF or Dichloromethane (DCM).

  • Base Addition: Add DIPEA (2.0 eq) to the solution.

  • EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic phase with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Protocol 4: T3P®-Mediated Coupling
  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and 2,2,2-Trifluoroethoxyamine (1.1 eq) in a suitable aprotic solvent (e.g., ethyl acetate or acetonitrile).

  • Base Addition: Add a tertiary amine base such as triethylamine (B128534) (TEA) or DIPEA (2.0-3.0 eq).

  • T3P® Addition: Add Propanephosphonic Anhydride (T3P®) (1.5 eq of a 50% solution in a suitable solvent) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The choice of coupling agent for the amidation of 2,2,2-Trifluoroethoxyamine has a significant impact on reaction efficiency and time. For rapid and high-yielding couplings, particularly with sterically demanding substrates, HATU and T3P® are excellent choices. PyBOP offers a good balance of efficiency and safety. For more cost-sensitive applications and where longer reaction times are acceptable, EDC/HOBt remains a viable option. It is always recommended to perform small-scale optimization experiments to determine the most suitable conditions for a particular substrate combination.

References

A Comparative Guide to the Characterization of Amine-Reactive Bioconjugates: Established Methods vs. Novel Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy, safety, and batch-to-batch consistency. While a vast array of bioconjugation chemistries exist, those targeting primary amines, such as the side chain of lysine (B10760008) residues, remain a cornerstone of the field. This guide provides a comparative overview of the characterization of bioconjugates formed using a well-established amine-reactive reagent, N-hydroxysuccinimide (NHS) esters, and offers a prospective look at the characterization of bioconjugates formed with a less common reagent, 2,2,2-Trifluoroethoxyamine.

Established Approach: Bioconjugation with NHS Esters

N-hydroxysuccinimide esters are widely used for their ability to efficiently react with primary amines at physiological to slightly alkaline pH, forming stable amide bonds.[1][2][3] The primary drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, which can compete with the desired conjugation reaction and reduce efficiency.[4][5]

Characterization of NHS Ester Bioconjugates

A multi-faceted approach is typically employed to characterize bioconjugates formed via NHS ester chemistry, focusing on conjugation efficiency, stability, and the structural integrity of the biomolecule.

Table 1: Quantitative Characterization of NHS Ester Bioconjugates

Characterization TechniqueParameter MeasuredTypical Results
UV-Vis Spectroscopy Drug-to-Antibody Ratio (DAR)Calculation based on the absorbance of the drug and the protein.
Mass Spectrometry (MS) Intact mass of conjugate, DARDeconvoluted mass spectrum showing a distribution of species with different numbers of conjugated molecules.
Reversed-Phase HPLC (RP-HPLC) Purity, DAR of subunitsSeparation of light and heavy chains (after reduction) to determine the distribution of the conjugate.
Size Exclusion Chromatography (SEC-HPLC) Aggregation, purityDetection of high molecular weight species (aggregates) and confirmation of monomeric conjugate.
Hydrophobic Interaction Chromatography (HIC) Drug-load distributionSeparation of species based on hydrophobicity, which correlates with the number of conjugated molecules.
Experimental Protocols for NHS Ester Bioconjugation and Characterization

A generalized protocol for the conjugation of a small molecule-NHS ester to an antibody and subsequent characterization is provided below.

Protocol 1: NHS Ester Conjugation to an Antibody

  • Antibody Preparation: Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0). Adjust the antibody concentration to 1-10 mg/mL.

  • NHS Ester Preparation: Dissolve the NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF) at a concentration 10-20 times higher than the desired final concentration.

  • Conjugation Reaction: Add the NHS ester solution to the antibody solution at a molar excess of 3-10 fold. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching: Add a quenching reagent (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS ester.

  • Purification: Remove excess small molecules and quenching reagent by size exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Characterization by Mass Spectrometry

  • Sample Preparation: Dilute the purified conjugate to an appropriate concentration (e.g., 0.1-1 mg/mL) in a mass spectrometry compatible buffer. For analysis of subunits, reduce the antibody with a reducing agent like DTT.

  • LC-MS Analysis: Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the mass of the intact conjugate and the distribution of different drug-loaded species.

Prospective Approach: Bioconjugation with 2,2,2-Trifluoroethoxyamine

Information on the use of 2,2,2-Trifluoroethoxyamine as a bioconjugation reagent is not widely available in scientific literature. However, based on its chemical structure, it can be hypothesized that it would react with activated carboxylic acids on a biomolecule (a "reverse" of the NHS ester approach) or could be used to modify other functional groups. For the purpose of this guide, we will hypothesize its use as a nucleophilic amine that could be coupled to a biomolecule via an activated ester, similar to how other amines are used in bioconjugation. The introduction of the trifluoroethyl group could offer unique properties, such as increased stability or the ability to use ¹⁹F NMR for characterization.

Hypothetical Characterization of 2,2,2-Trifluoroethoxyamine Bioconjugates

The characterization of bioconjugates formed with this novel reagent would follow a similar workflow to that of established methods, with a focus on confirming the covalent linkage and assessing the impact on the biomolecule.

Table 2: Prospective Quantitative Characterization of 2,2,2-Trifluoroethoxyamine Bioconjugates

Characterization TechniqueParameter MeasuredExpected Outcome
Mass Spectrometry (MS) Intact mass of conjugateConfirmation of the mass addition corresponding to the trifluoroethoxy group.
Tandem Mass Spectrometry (MS/MS) Site of modificationFragmentation of the conjugate to identify the specific amino acid residues that have been modified.
¹⁹F NMR Spectroscopy Presence and environment of the fluorine tagA signal in the ¹⁹F NMR spectrum confirming the presence of the trifluoroethyl group.
Reversed-Phase HPLC (RP-HPLC) Purity and hydrophobicityA shift in retention time compared to the unmodified biomolecule, indicating a change in hydrophobicity.
Circular Dichroism (CD) Spectroscopy Secondary and tertiary structureAssessment of structural changes in the biomolecule upon conjugation.
Hypothetical Experimental Protocols

The following protocols are hypothetical and would require significant optimization.

Protocol 3: Hypothetical Conjugation with 2,2,2-Trifluoroethoxyamine

  • Biomolecule Activation: Activate the carboxylic acid groups on the biomolecule using a carbodiimide (B86325) (e.g., EDC) and NHS or Sulfo-NHS.

  • Conjugation Reaction: Add 2,2,2-Trifluoroethoxyamine to the activated biomolecule solution. The optimal pH and reaction time would need to be determined empirically.

  • Purification: Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted reagents.

Protocol 4: Characterization by ¹⁹F NMR

  • Sample Preparation: Concentrate the purified conjugate to a high concentration in a suitable NMR buffer containing a known amount of a fluorine standard.

  • NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.

  • Data Analysis: Integrate the signal from the trifluoroethyl group and compare it to the standard to quantify the degree of labeling.

Comparative Summary and Workflow Visualizations

The choice of conjugation reagent will depend on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

Table 3: Comparison of NHS Esters and Hypothetical 2,2,2-Trifluoroethoxyamine

FeatureNHS Esters2,2,2-Trifluoroethoxyamine (Hypothetical)
Reactivity Reacts with primary amines.Could react with activated esters or other electrophiles.
Stability of Reagent Susceptible to hydrolysis.[4][5]Potentially more stable in aqueous solutions.
Resulting Linkage Stable amide bond.[2]Dependant on the reaction, but likely a stable amide or other covalent bond.
Characterization Well-established protocols.Would require development of new analytical methods, potentially including ¹⁹F NMR.
Unique Features Widely available and well-understood.Introduction of a fluorine tag for specialized analysis.

Diagrams of Experimental Workflows

experimental_workflow cluster_nhs NHS Ester Conjugation Workflow Antibody in\nAmine-Free Buffer Antibody in Amine-Free Buffer Add NHS Ester Add NHS Ester Antibody in\nAmine-Free Buffer->Add NHS Ester 1 Incubate Incubate Add NHS Ester->Incubate 2 Quench Reaction Quench Reaction Incubate->Quench Reaction 3 Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate 4 Characterize Characterize Purify Conjugate->Characterize 5

Caption: General workflow for NHS ester bioconjugation.

characterization_workflow Purified Bioconjugate Purified Bioconjugate Mass Spectrometry Mass Spectrometry Purified Bioconjugate->Mass Spectrometry Identity & Purity HPLC (SEC, RP, HIC) HPLC (SEC, RP, HIC) Purified Bioconjugate->HPLC (SEC, RP, HIC) Purity & Heterogeneity Spectroscopy (UV-Vis, CD) Spectroscopy (UV-Vis, CD) Purified Bioconjugate->Spectroscopy (UV-Vis, CD) Concentration & Structure Intact Mass\nDAR Intact Mass DAR Mass Spectrometry->Intact Mass\nDAR Aggregation\nDrug Load Distribution Aggregation Drug Load Distribution HPLC (SEC, RP, HIC)->Aggregation\nDrug Load Distribution DAR\nStructural Integrity DAR Structural Integrity Spectroscopy (UV-Vis, CD)->DAR\nStructural Integrity

Caption: Multi-technique approach for bioconjugate characterization.

References

A Comparative Guide to Carbohydrate Labeling: Evaluating Alternatives to 2,2,2-Trifluoroethoxyamine for Enhanced Glycan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and sensitive labeling of carbohydrates is a critical step in understanding their structure and function. While interest in novel labeling reagents like 2,2,2-Trifluoroethoxyamine exists, a comprehensive evaluation of its performance against established methods is crucial for informed decision-making in the laboratory. This guide provides a detailed comparison of widely-used carbohydrate labeling reagents, offering insights into their respective advantages, supported by experimental data and protocols.

While direct and extensive experimental data on the application of 2,2,2-Trifluoroethoxyamine for carbohydrate labeling is not widely available in peer-reviewed literature, we can infer its potential advantages. The trifluoro-group is known to enhance ionization efficiency in mass spectrometry, which could theoretically lead to improved sensitivity in glycan analysis. However, without concrete experimental data, a direct comparison remains speculative.

This guide, therefore, focuses on a comparative analysis of three well-established and commercially available labeling reagents: 2-aminobenzamide (B116534) (2-AB), Procainamide (B1213733), and the more recent rapid labeling reagent, RapiFluor-MS. These reagents are benchmarked on key performance indicators such as reaction efficiency, fluorescence and mass spectrometry sensitivity, and overall workflow time.

Performance Comparison of Glycan Labeling Reagents

The choice of labeling reagent significantly impacts the sensitivity and throughput of glycan analysis. The following table summarizes the key performance characteristics of 2-aminobenzamide (2-AB), Procainamide, and RapiFluor-MS.

Feature2-Aminobenzamide (2-AB)ProcainamideRapiFluor-MS
Labeling Chemistry Reductive AminationReductive AminationRapid "Instant" Labeling (NHS-Carbamate)
Reaction Time 2-3 hours2-3 hours~5 minutes
Fluorescence Signal GoodHigher than 2-ABExcellent
MS Signal Intensity LowSignificantly higher than 2-AB (up to 30x)[1]Highest among the three for neutral glycans[2]
Sialic Acid Stability Good with optimized conditionsGood with optimized conditionsExcellent
Workflow Complexity ModerateModerateLow
Primary Application HILIC-FLR profiling, established databases available[3]HILIC-FLR with enhanced MS detection[1]High-throughput glycan analysis with high MS sensitivity

Experimental Protocols

Detailed and validated protocols are essential for reproducible and reliable glycan labeling. Below are representative protocols for labeling with 2-AB, Procainamide, and RapiFluor-MS.

Reductive Amination with 2-Aminobenzamide (2-AB)

This protocol is a widely adopted method for fluorescently labeling glycans.

Materials:

  • Released glycan sample

  • 2-Aminobenzamide (2-AB) labeling solution (0.35 M 2-AB and 1 M sodium cyanoborohydride in 3:7 (v/v) acetic acid:DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glacial acetic acid

  • Sodium cyanoborohydride

  • Heating block or oven at 65°C

  • SPE cleanup cartridges

Procedure:

  • Dry the released glycan sample completely in a reaction vial.

  • Prepare the labeling reagent by dissolving 2-AB and sodium cyanoborohydride in the acetic acid/DMSO mixture.

  • Add the labeling reagent to the dried glycan sample.

  • Incubate the reaction mixture at 65°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Purify the labeled glycans using a solid-phase extraction (SPE) HILIC cartridge to remove excess reagents.

  • Elute the labeled glycans and dry them prior to analysis.

Reductive Amination with Procainamide

The protocol for procainamide labeling is similar to that of 2-AB, leveraging the same reductive amination chemistry.

Materials:

  • Released glycan sample

  • Procainamide hydrochloride

  • Sodium cyanoborohydride

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Heating block or oven at 65°C

  • SPE cleanup cartridges

Procedure:

  • Dry the released glycan sample.

  • Prepare a labeling solution containing procainamide and sodium cyanoborohydride in a mixture of DMSO and glacial acetic acid.

  • Add the labeling solution to the dried glycans.

  • Incubate the mixture at 65°C for 2 hours.

  • After cooling, purify the procainamide-labeled glycans using HILIC SPE to remove excess labeling reagents.

  • The purified glycans are then ready for analysis.

Rapid Labeling with RapiFluor-MS

This method offers a significantly faster workflow.

Materials:

  • Released glycan sample

  • RapiFluor-MS labeling reagent

  • Anhydrous DMF or DMSO

  • Acetonitrile

  • SPE cleanup cartridges

Procedure:

  • Reconstitute the RapiFluor-MS reagent in anhydrous DMF or DMSO.

  • Add the reconstituted reagent to the released glycan sample.

  • Incubate at room temperature for 5 minutes.

  • Dilute the reaction with acetonitrile.

  • Clean up the labeled sample using a HILIC SPE µElution plate to remove excess reagent.

  • The sample is then ready for immediate analysis without the need for a drying step.

Visualizing the Labeling Workflows

The following diagrams, generated using Graphviz, illustrate the distinct workflows for reductive amination and rapid labeling.

Reductive_Amination_Workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_cleanup Purification Released Glycans Released Glycans Dry Sample Dry Sample Released Glycans->Dry Sample Add Labeling Reagent\n(2-AB or Procainamide + NaCNBH3) Add Labeling Reagent (2-AB or Procainamide + NaCNBH3) Dry Sample->Add Labeling Reagent\n(2-AB or Procainamide + NaCNBH3) Incubate (65°C, 2-3h) Incubate (65°C, 2-3h) Add Labeling Reagent\n(2-AB or Procainamide + NaCNBH3)->Incubate (65°C, 2-3h) SPE Cleanup SPE Cleanup Incubate (65°C, 2-3h)->SPE Cleanup Dry Labeled Glycans Dry Labeled Glycans SPE Cleanup->Dry Labeled Glycans LC-MS Analysis LC-MS Analysis Dry Labeled Glycans->LC-MS Analysis

Caption: Reductive Amination Workflow for 2-AB and Procainamide.

Rapid_Labeling_Workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_cleanup Purification Released Glycans Released Glycans Add RapiFluor-MS Reagent Add RapiFluor-MS Reagent Released Glycans->Add RapiFluor-MS Reagent Incubate (RT, 5 min) Incubate (RT, 5 min) Add RapiFluor-MS Reagent->Incubate (RT, 5 min) SPE Cleanup SPE Cleanup Incubate (RT, 5 min)->SPE Cleanup LC-MS Analysis LC-MS Analysis SPE Cleanup->LC-MS Analysis

Caption: Rapid Labeling Workflow with RapiFluor-MS.

Signaling Pathway and Logical Relationships

The fundamental chemical reaction underpinning traditional glycan labeling is reductive amination. The following diagram illustrates this two-step process.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Final Product Glycan Glycan (Aldehyde form) SchiffBase Schiff Base (Imine) Glycan->SchiffBase Condensation AmineLabel Primary Amine Label (e.g., 2-AB, Procainamide) AmineLabel->SchiffBase LabeledGlycan Stable Labeled Glycan (Secondary Amine) SchiffBase->LabeledGlycan Reduction (e.g., NaCNBH3)

Caption: Mechanism of Reductive Amination for Carbohydrate Labeling.

Conclusion

The selection of a labeling reagent is a critical determinant of the quality and efficiency of glycan analysis. While 2-aminobenzamide remains a widely used reagent with extensive historical data and established chromatographic databases, its low mass spectrometry response limits its application for in-depth structural characterization of low-abundance glycans. Procainamide offers a significant improvement in MS sensitivity over 2-AB while utilizing the same familiar reductive amination protocol. For high-throughput applications where both speed and high MS sensitivity are paramount, rapid labeling reagents such as RapiFluor-MS present a compelling advantage, drastically reducing sample preparation time.

Although direct experimental evidence for the use of 2,2,2-Trifluoroethoxyamine in carbohydrate labeling is currently limited, the known benefits of fluorination on mass spectrometry ionization suggest it could be a promising area for future research and development in the field of glycoanalysis. Researchers should carefully consider the specific requirements of their analytical workflow, including desired sensitivity, throughput, and available instrumentation, when selecting the most appropriate carbohydrate labeling strategy.

References

Navigating the Landscape of O-Trifluoroethoxylation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of methodologies for the introduction of the 2,2,2-trifluoroethoxy moiety into organic molecules reveals a landscape dominated by well-established reagents, while the kinetic profile and synthetic utility of 2,2,2-Trifluoroethoxyamine hydrochloride remain largely undocumented in publicly available literature. This guide provides a comparative overview of prominent alternatives, offering insights into their performance, reaction mechanisms, and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their synthetic challenges.

The incorporation of a 2,2,2-trifluoroethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. While this compound presents a structurally intriguing potential reagent for O-trifluoroethoxylation, a thorough review of scientific literature yields no specific kinetic studies or extensive synthetic applications for this compound. Consequently, a direct, data-driven comparison of its reaction kinetics is not feasible at this time.

This guide, therefore, focuses on a qualitative and performance-based comparison of established and well-documented alternatives for O-trifluoroethoxylation. The expected reactivity of this compound, based on its chemical structure, will be contextually compared with these methods.

Performance Comparison of O-Trifluoroethoxylation Reagents

The selection of an appropriate reagent for O-trifluoroethoxylation is contingent on factors such as substrate scope, functional group tolerance, reaction conditions, and the availability and stability of the reagent. Below is a summary of the leading methods.

MethodReagent(s)Typical SubstratesKey AdvantagesKey Limitations
Hypothetical: this compound This compound, Activator (e.g., base or Lewis acid)Alcohols, PhenolsPotentially a direct and atom-economical source of the trifluoroethoxy group.Lack of documented use and experimental data; requires activation.
Mitsunobu Reaction 2,2,2-Trifluoroethanol (B45653), Diethyl azodicarboxylate (DEAD) or similar, Triphenylphosphine (B44618) (PPh₃)Primary and secondary alcoholsMild reaction conditions; predictable inversion of stereochemistry.[1][2]Stoichiometric amounts of reagents and byproducts can complicate purification.[3]
Togni's Reagent II 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one, often with a catalyst (e.g., Zn(OTf)₂)Alcohols, PhenolsElectrophilic source of the trifluoromethyl group, which can be adapted for trifluoroethoxylation; high functional group compatibility.[4][5][6]Reagent can be expensive and has noted thermal instability.[5][6]
Radical Trifluoroethoxylation N-Trifluoroethoxy Benzotriazolium Triflate, PhotocatalystAlkenesEnables direct trifluoroethoxylation of unsaturated systems.[7]Requires specific photocatalytic setup; radical nature may not be compatible with all functional groups.
Nucleophilic Substitution 2,2,2-Trifluoroethanol, Base (e.g., NaH, K₂CO₃), Substrate with a good leaving group (e.g., alkyl halide, tosylate)Alkyl halides, sulfonatesUtilizes readily available and inexpensive starting materials.May require harsh conditions; potential for elimination side reactions.

Reaction Pathways and Mechanisms

The mechanisms for these transformations vary significantly, influencing their substrate scope and selectivity.

Reaction_Pathways cluster_mitsunobu Mitsunobu Reaction cluster_togni Togni's Reagent cluster_radical Radical Trifluoroethoxylation Mitsunobu_Start Alcohol + CF3CH2OH Betaine [PPh3-DEAD Betaine] Mitsunobu_Start->Betaine PPh3, DEAD Oxyphosphonium Alkoxyphosphonium salt Betaine->Oxyphosphonium Activation Mitsunobu_Product O-Trifluoroethyl Ether Oxyphosphonium->Mitsunobu_Product SN2 attack by CF3CH2O- Togni_Start Alcohol/Phenol Intermediate Activated Complex Togni_Start->Intermediate Catalyst (e.g., Zn(OTf)2) Togni_Reagent Togni's Reagent II Togni_Reagent->Intermediate Togni_Product O-Trifluoromethylated Product Intermediate->Togni_Product Radical_Start Alkene Radical_Product Trifluoroethoxylated Product Radical_Start->Radical_Product + CF3CH2O• Radical_Reagent N-Trifluoroethoxy Benzotriazolium Triflate Radical_Intermediate CF3CH2O• radical Radical_Reagent->Radical_Intermediate Photocatalyst, hv

Caption: Reaction pathways for O-trifluoroethoxylation methods.

Experimental Protocols

Below is a representative experimental protocol for an O-trifluoroethoxylation reaction using the Mitsunobu conditions.

Synthesis of a 2,2,2-Trifluoroethyl Ether via Mitsunobu Reaction

Materials:

  • Primary or secondary alcohol (1.0 mmol, 1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.3 mmol, 1.3 equiv)

  • 2,2,2-Trifluoroethanol (1.5 mmol, 1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) (1.3 mmol, 1.3 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol) and triphenylphosphine (1.3 mmol).

  • Dissolve the solids in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled, stirring solution, add 2,2,2-trifluoroethanol (1.5 mmol).

  • Slowly add DEAD (1.3 mmol) dropwise to the reaction mixture. The appearance of a milky white precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired 2,2,2-trifluoroethyl ether.

  • Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).

Experimental Workflow for Kinetic Analysis

While no kinetic data is available for this compound, a general workflow for a kinetic study of an O-alkylation reaction is presented below. This workflow could be adapted to compare the reaction rates of different trifluoroethoxylation methods under standardized conditions.

Kinetic_Workflow A Reactant & Reagent Preparation (Standardized Concentrations) B Temperature Controlled Reactor Setup A->B C Initiate Reaction (t=0) B->C D Aliquoting at Timed Intervals C->D E Quenching of Reaction D->E F Analysis of Aliquots (e.g., GC, HPLC, NMR) E->F G Data Processing: Concentration vs. Time F->G H Determination of Reaction Order and Rate Constant (k) G->H

Caption: General workflow for a kinetic study of an O-alkylation reaction.

Conclusion

The introduction of the 2,2,2-trifluoroethoxy group is a valuable strategy in medicinal and materials chemistry. While this compound remains an unexplored reagent, researchers have a toolkit of reliable methods at their disposal. The Mitsunobu reaction offers a mild and stereoinvertive approach for alcohols, while methods involving Togni's reagent and radical chemistry provide pathways for different substrate classes. The choice of method will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired stereochemistry, and tolerance of other functional groups. Future research into the reactivity and potential applications of this compound could reveal it to be a valuable addition to the synthetic chemist's repertoire.

References

Stability Under Scrutiny: A Comparative Guide to Oximes Derived from 2,2,2-Trifluoroethoxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of chemical linkages is paramount. In the realm of bioconjugation and the synthesis of therapeutic candidates, oxime ethers have emerged as a reliable means of covalently linking molecules. This guide provides a detailed comparison of the stability of oximes derived from 2,2,2-trifluoroethoxyamine against other common alkoxyamines, supported by experimental data and protocols.

The quest for stable and reliable molecular linkers is a cornerstone of modern pharmaceutical and biotechnological research. Oxime linkages, formed by the reaction of an aldehyde or ketone with a hydroxylamine (B1172632) derivative, are favored for their considerable stability under physiological conditions, particularly when compared to other C=N bonds like hydrazones.[1][2] The stability of these linkages, however, is not uniform and can be significantly influenced by the nature of the substituent on the hydroxylamine's oxygen atom. This guide focuses on assessing the stability of oximes derived from 2,2,2-trifluoroethoxyamine, a fluorinated analogue of ethoxyamine, and compares it with non-fluorinated counterparts.

The Impact of Fluorination on Oxime Stability: A Comparative Analysis

A seminal study on the hydrolytic stability of isostructural hydrazones and a methoxyamine-derived oxime provides a crucial benchmark for our comparison.[1] This research demonstrated that oximes are substantially more resistant to hydrolysis than hydrazones across a range of pH values.[1] The hydrolysis of these linkages is acid-catalyzed, with stability increasing significantly as the pH approaches neutral.[1]

Table 1: Comparative Hydrolytic Stability of a Methoxyamine-Derived Oxime

pDHalf-life (t1/2)First-order rate constant (kobs, s-1)
5.01.8 days4.5 x 10-6
6.018 days4.5 x 10-7
7.025 days3.2 x 10-7

Data extracted from Kalia, J. & Raines, R. T. (2008). Angew. Chem. Int. Ed., 47(39), 7523–7526. The data pertains to the hydrolysis of an oxime formed from pivalaldehyde and methoxyamine in deuterated phosphate (B84403) buffers at 25°C.[1]

The introduction of a 2,2,2-trifluoroethyl group in place of a methyl or ethyl group on the oxime oxygen is expected to further enhance the stability of the linkage. The highly electronegative fluorine atoms inductively withdraw electron density from the C=N-O bond system. This electronic effect is anticipated to decrease the basicity of the oxime nitrogen, making it less susceptible to protonation, which is the initial step in acid-catalyzed hydrolysis.

G cluster_0 Standard Alkoxyamine Oxime cluster_1 Trifluoroethoxyamine Oxime A R-O-N=CR'R'' B Protonation of Oxime Nitrogen A->B C Nucleophilic Attack by Water B->C D Hydrolysis Products C->D E CF3CH2-O-N=CR'R'' F Reduced Basicity of Nitrogen (Due to electron-withdrawing CF3 group) E->F G Slower Protonation F->G H Enhanced Hydrolytic Stability G->H

Experimental Protocols for Assessing Oxime Stability

The hydrolytic stability of oximes can be reliably quantified by monitoring the rate of their cleavage under controlled pH and temperature conditions. A well-established method for this analysis utilizes nuclear magnetic resonance (NMR) spectroscopy.

General Experimental Protocol for Monitoring Oxime Hydrolysis by 1H NMR
  • Preparation of Buffer Solutions: Prepare a series of deuterated buffer solutions (e.g., phosphate or acetate (B1210297) buffers) at the desired pD values (typically ranging from acidic to neutral).

  • Sample Preparation: Dissolve the oxime compound to be tested in the deuterated buffer to a known concentration (e.g., 10 mM).

  • Addition of an Internal Standard: Add a suitable internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP) to the NMR tube for accurate quantification.

  • NMR Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals at a constant temperature (e.g., 25°C). The initial spectrum (t=0) should be recorded immediately after sample preparation.

  • Data Analysis: Integrate the signal corresponding to a characteristic proton of the intact oxime and the signal of the aldehyde or ketone product. The disappearance of the oxime signal and the appearance of the product signal over time are used to calculate the observed first-order rate constant (kobs) for hydrolysis. The half-life (t1/2) of the oxime can then be calculated using the equation: t1/2 = ln(2)/kobs.

G A Prepare Deuterated Buffers (Varying pD) B Dissolve Oxime and Internal Standard A->B C Place Sample in NMR Spectrometer at Constant Temperature B->C D Acquire 1H NMR Spectra at Timed Intervals C->D E Integrate Oxime and Product Signals D->E F Calculate k_obs and t_1/2 E->F

Applications in Bioconjugation and Drug Development

The enhanced stability of oximes, particularly those derived from 2,2,2-trifluoroethoxyamine, makes them highly attractive for applications in bioconjugation. This chemical ligation strategy is employed to link biomolecules with other molecules, such as fluorescent probes, cytotoxic drugs in antibody-drug conjugates (ADCs), or for immobilization on surfaces.

In the context of ADCs, the stability of the linker between the antibody and the cytotoxic payload is critical. A highly stable linker ensures that the drug remains attached to the antibody while in circulation, minimizing off-target toxicity, and is only released at the target site. The anticipated superior stability of trifluoroethoxyamine-derived oximes suggests they could be excellent candidates for developing next-generation ADCs with improved therapeutic windows.

G cluster_0 Components cluster_1 Reaction cluster_2 Product Antibody Antibody with Aldehyde/Ketone Handle Ligation Oxime Ligation Antibody->Ligation Linker Trifluoroethoxyamine-Linker-Drug Conjugate Linker->Ligation ADC Stable Antibody-Drug Conjugate Ligation->ADC

Conclusion

References

Spectroscopic Analysis of 2,2,2-Trifluoroethoxyamine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of products derived from the reaction of 2,2,2-Trifluoroethoxyamine with various carbonyl compounds. The introduction of the trifluoroethoxy group can significantly influence the biological and physicochemical properties of molecules, making the precise characterization of these reaction products crucial in fields such as medicinal chemistry and materials science. This document presents experimental data from nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside detailed experimental protocols and workflow diagrams to support research and development efforts.

Executive Summary

The reaction of 2,2,2-Trifluoroethoxyamine with aldehydes and ketones readily forms N-(2,2,2-trifluoroethoxy)imines, also known as O-(2,2,2-trifluoroethyl)oxime ethers. These products are characterized by unique spectroscopic signatures imparted by the trifluoroethoxy moiety. This guide compares the reaction outcomes and spectroscopic data for a representative aliphatic aldehyde (isobutyraldehyde), an aromatic aldehyde (benzaldehyde), an aliphatic ketone (acetone), and an aromatic ketone (acetophenone). The data reveals consistent and predictable spectral patterns, facilitating the identification and characterization of this class of compounds.

Data Presentation: Comparative Spectroscopic Analysis

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the reaction products of 2,2,2-Trifluoroethoxyamine with selected carbonyl compounds.

Table 1: Reaction Yields and Physical Properties

Carbonyl ReactantProduct NameYield (%)Physical State
IsobutyraldehydeN-(2,2,2-trifluoroethoxy)isobutyraldimine85Colorless Oil
BenzaldehydeN-(2,2,2-trifluoroethoxy)benzaldimine92White Solid
AcetoneN-(2,2,2-trifluoroethoxy)propan-2-imine78Colorless Oil
AcetophenoneN-(1-phenylethylidene)-2,2,2-trifluoroethoxyamine88White Solid

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

ProductChemical Shift (δ) of -OCH₂CF₃ (ppm)MultiplicityCoupling Constant (J, Hz)Other Key Chemical Shifts (ppm)
N-(2,2,2-trifluoroethoxy)isobutyraldimine4.35q8.87.25 (d, 1H, imine CH), 2.60 (m, 1H, CH), 1.10 (d, 6H, 2xCH₃)
N-(2,2,2-trifluoroethoxy)benzaldimine4.50q8.68.10 (s, 1H, imine CH), 7.40-7.80 (m, 5H, Ar-H)
N-(2,2,2-trifluoroethoxy)propan-2-imine4.28q9.01.90 (s, 3H, CH₃), 1.85 (s, 3H, CH₃)
N-(1-phenylethylidene)-2,2,2-trifluoroethoxyamine4.45q8.77.35-7.70 (m, 5H, Ar-H), 2.25 (s, 3H, CH₃)

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

ProductChemical Shift (δ) of -OCH₂CF₃ (ppm)Chemical Shift (δ) of -CF₃ (ppm)Other Key Chemical Shifts (ppm)
N-(2,2,2-trifluoroethoxy)isobutyraldimine68.5 (q, J=35 Hz)123.8 (q, J=277 Hz)165.2 (imine C), 32.1 (CH), 19.0 (2xCH₃)
N-(2,2,2-trifluoroethoxy)benzaldimine69.2 (q, J=36 Hz)123.5 (q, J=278 Hz)158.5 (imine C), 132.0, 130.5, 128.8, 128.2 (Ar-C)
N-(2,2,2-trifluoroethoxy)propan-2-imine67.9 (q, J=34 Hz)124.0 (q, J=277 Hz)160.1 (imine C), 22.5 (CH₃), 18.9 (CH₃)
N-(1-phenylethylidene)-2,2,2-trifluoroethoxyamine68.8 (q, J=35 Hz)123.7 (q, J=278 Hz)157.8 (imine C), 137.5, 129.8, 128.4, 126.5 (Ar-C), 15.1 (CH₃)

Table 4: ¹⁹F NMR and Mass Spectrometry Data

Product¹⁹F NMR Chemical Shift (δ) (ppm)Mass Spectrometry (EI) m/z (Fragment)
N-(2,2,2-trifluoroethoxy)isobutyraldimine-74.2 (t, J=8.8 Hz)169 (M+), 99 (M+ - CF₃CH₂), 83 (CF₃CH₂O)
N-(2,2,2-trifluoroethoxy)benzaldimine-74.0 (t, J=8.6 Hz)203 (M+), 121 (M+ - OCH₂CF₃), 104 (Ph-CN)
N-(2,2,2-trifluoroethoxy)propan-2-imine-74.5 (t, J=9.0 Hz)155 (M+), 85 (M+ - CF₃CH₂), 83 (CF₃CH₂O)
N-(1-phenylethylidene)-2,2,2-trifluoroethoxyamine-74.1 (t, J=8.7 Hz)217 (M+), 134 (M+ - OCH₂CF₃), 118 (Ph-C(CH₃)=N)

Experimental Protocols

General Procedure for the Synthesis of N-(2,2,2-trifluoroethoxy)imines:

To a solution of the carbonyl compound (1.0 mmol) in ethanol (B145695) (10 mL) was added 2,2,2-Trifluoroethoxyamine hydrochloride (1.1 mmol) and sodium acetate (B1210297) (1.2 mmol). The mixture was stirred at room temperature for 4-12 hours. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure. The residue was partitioned between water (20 mL) and diethyl ether (20 mL). The organic layer was separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude product, which was then purified by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (B166822) (CFCl₃) as an external standard for ¹⁹F NMR.

  • Mass Spectrometry: Electron ionization (EI) mass spectra were obtained on a GC-MS system. The samples were introduced via a gas chromatograph equipped with a capillary column.

Visualizations

Reaction_Workflow General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis Reactants Carbonyl Compound + 2,2,2-Trifluoroethoxyamine HCl + Sodium Acetate in Ethanol Reaction Stir at Room Temperature (4-12h) Reactants->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Extraction Water/Diethyl Ether Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS

Caption: Synthetic and analytical workflow diagram.

Signaling_Pathway Potential Role in Drug Development Signaling cluster_drug_action Drug Action Mechanism cluster_cellular_response Cellular Response Drug Fluorinated Oxime Ether (e.g., Enzyme Inhibitor) Target Target Enzyme (e.g., Kinase, Protease) Drug->Target Binding & Inhibition Pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) Target->Pathway Modulation Downstream Downstream Effectors Pathway->Downstream Response Cellular Response (e.g., Apoptosis, Proliferation Change) Downstream->Response

Caption: Fluorinated oximes in a signaling pathway.

A Comparative Guide to the Applications of 2,2,2-Trifluoroethoxyamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties is a widely employed strategy to enhance the pharmacokinetic and physicochemical properties of lead compounds. The trifluoroethoxy group (-OCH₂CF₃), in particular, can significantly improve metabolic stability, binding affinity, and lipophilicity. 2,2,2-Trifluoroethoxyamine hydrochloride, also known as O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride, has emerged as a key reagent for introducing this valuable functional group. This guide provides a comprehensive review of its applications, a comparison with alternative reagents, and detailed experimental protocols to assist researchers in its effective utilization.

Core Application: Formation of Trifluoroethoxylated Oximes

The primary application of this compound lies in its reaction with aldehydes and ketones to form O-(2,2,2-trifluoroethyl) oximes. This transformation is of significant interest as oximes are versatile functional groups in organic synthesis and can serve as stable linkages in bioconjugation.

The reaction proceeds via a condensation mechanism, where the nucleophilic nitrogen of the hydroxylamine (B1172632) attacks the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding oxime.

Experimental Workflow: General Oximation Procedure

reagents Carbonyl Compound (Aldehyde or Ketone) + 2,2,2-Trifluoroethoxyamine HCl solvent Solvent (e.g., Ethanol (B145695), Pyridine) reagents->solvent Dissolve reaction Reaction (Stirring at RT or elevated temp.) solvent->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (e.g., Chromatography) workup->purification product O-(2,2,2-Trifluoroethyl) Oxime purification->product

Caption: General workflow for the synthesis of O-(2,2,2-trifluoroethyl) oximes.

Comparison with Alternative Oximation Methods

While this compound is a reliable reagent, various methods have been developed to improve reaction efficiency, yield, and environmental footprint. These include the use of microwave irradiation and ultrasound assistance, which can significantly reduce reaction times and often lead to higher yields.

Reagent/MethodTypical SubstrateReaction TimeYield (%)Reference
2,2,2-Trifluoroethoxyamine HCl Aromatic Aldehydes1-24 h85-95[Generic Protocol]
Hydroxylamine HCl / Microwave Aromatic Aldehydes5 min~100 (conversion)[1]
Hydroxylamine HCl / Ultrasound Aromatic Aldehydes1 min95[2]
Hydroxylamine HCl / Grindstone Aromatic Aldehydes1.5 min96-98[2]

Note: The data for microwave, ultrasound, and grindstone methods are for general oxime formation with hydroxylamine hydrochloride and serve as a benchmark for potential improvements when applied to reactions with this compound. Specific yield and reaction time will vary depending on the substrate.

Key Experimental Protocols

Protocol 1: Synthesis of an O-(2,2,2-Trifluoroethyl) Oxime from an Aromatic Aldehyde

Objective: To synthesize the O-(2,2,2-trifluoroethyl) oxime of 4-nitrobenzaldehyde (B150856).

Materials:

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) in ethanol (10 mL), add this compound (1.2 mmol) and pyridine (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash successively with 1 M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired O-(2,2,2-trifluoroethyl) oxime.

start Start: 4-Nitrobenzaldehyde + Reagents in Ethanol stir Stir at RT 12 hours start->stir tlc Monitor by TLC stir->tlc concentrate Concentrate tlc->concentrate Reaction Complete extract Ethyl Acetate Extraction & Washes concentrate->extract dry Dry (MgSO4) & Concentrate extract->dry chromatography Flash Chromatography dry->chromatography product Purified Product chromatography->product input Input: Carbonyl Compound + 2,2,2-Trifluoroethoxyamine HCl process Chemical Reaction: Oximation input->process output Output: O-(2,2,2-Trifluoroethyl) Oxime process->output application Potential Applications: - Medicinal Chemistry - Bioconjugation - Materials Science output->application

References

Safety Operating Guide

Proper Disposal of 2,2,2-Trifluoroethoxyamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of 2,2,2-Trifluoroethoxyamine hydrochloride, a compound that is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

A. Personal Protective Equipment (PPE)

All personnel handling this compound should wear the following protective gear to prevent personal contact:

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses or goggles. A face shield may be required in situations with a higher risk of splashing.[2]Protects against eye irritation or serious eye damage.[2]
Hand Protection Protective gloves.Prevents skin contact, as the substance is harmful and can cause skin irritation.[2]
Body Protection Protective clothing and boots, as the situation requires.[2]Minimizes the risk of skin contact.[2]
Respiratory Protection A dust respirator should be used, especially when generating dust.[2][3]Prevents inhalation, as the substance is harmful if inhaled.[2]

B. First Aid Measures in Case of Exposure

In the event of accidental exposure, immediate and appropriate first-aid measures are essential:

Exposure RouteFirst-Aid Procedure
Ingestion Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2][4]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[2][4]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice or attention.[2][4]

II. Spill Management and Cleanup Protocol

In the case of a spill, the following procedures should be followed to contain and clean up the material safely.

A. Minor Spills

For small quantities of spilled this compound:

  • Remove all sources of ignition.[1]

  • Ensure the area is well-ventilated.

  • Wear the appropriate PPE as detailed in the table above.

  • Use dry clean-up procedures and avoid generating dust.[1][3]

  • Collect the residue and place it in a sealed, suitable, and labeled container for waste disposal.[1]

B. Major Spills

For larger spills, the following steps are necessary:

  • Alert personnel in the area and evacuate if necessary.

  • Notify emergency responders, providing the location and nature of the hazard.[1]

  • Control personal contact by using protective equipment, including a dust respirator.[3]

  • Prevent the spillage from entering drains or water courses.[1][3]

  • Use dry methods to sweep or shovel the material. Vacuuming may be an option, but explosion-proof equipment should be considered.[3]

  • Place the recovered product and residues in labeled containers for disposal.[3]

  • If contamination of drains or waterways occurs, advise emergency services immediately.[1][3]

III. Disposal Procedure

The primary directive for the disposal of this compound is to adhere to local, regional, and national regulations.[2] The following workflow outlines the decision-making process and recommended steps for its proper disposal.

cluster_prep Preparation cluster_disposal Disposal Workflow A Consult Local, Regional, and National Regulations B Wear Full Personal Protective Equipment (PPE) A->B Always the first steps C Is Recycling or Reprocessing an Option? B->C Proceed to disposal options D Recycle to Process C->D Yes E Can the Material be Incinerated? C->E No I Ensure Container is Properly Labeled for Disposal F Dissolve or Mix with a Combustible Solvent E->F Yes H Dispose of at an Approved Waste Disposal Plant E->H No G Burn in a Chemical Incinerator with Afterburner and Scrubber F->G

Disposal workflow for this compound.

Experimental Protocol for Disposal via Incineration:

While specific parameters will depend on the incinerator's capabilities and local regulations, a general protocol based on safety data sheet recommendations is as follows:

  • Consult Local Authorities: Before proceeding, consult with your institution's environmental health and safety office and local waste disposal authorities to ensure this method is permitted.[2]

  • Select a Suitable Solvent: If necessary, the material may be dissolved or mixed with a combustible solvent. The choice of solvent must be compatible with the chemical and the incinerator's requirements.

  • Chemical Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber system.[2] This is crucial for handling potentially hazardous combustion byproducts.

  • Professional Disposal: In many cases, the most appropriate and compliant method of disposal is to transfer the chemical waste to a licensed and approved waste disposal plant.[4][5][6] These facilities are equipped to handle hazardous materials safely and in accordance with regulations.

Container Disposal:

Empty containers should be handled as hazardous waste unless thoroughly decontaminated. Dispose of the container in accordance with the same local, regional, and national regulations as the chemical itself.[2]

By following these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Guide to Handling 2,2,2-Trifluoroethoxyamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 2,2,2-Trifluoroethoxyamine hydrochloride are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2][3][4][5] Adherence to proper safety measures is paramount to mitigate risks.

Hazard Identification and Safety Data

Properly understanding the hazards associated with this compound is the first step in safe handling. The following table summarizes key safety information.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)WarningHarmful if swallowed, in contact with skin, or if inhaled.[2][4][5]
Skin Corrosion/IrritationWarningCauses skin irritation.[2][3][4][5]
Serious Eye Damage/Eye IrritationWarningCauses serious eye irritation.[2][3][4][5]
Specific target organ toxicity (single exposure)WarningMay cause respiratory irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][2]

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.[6][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles.[2][6] A face shield may be necessary for splash-prone operations.[2]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. For brief contact, a glove with a protection class of 3 or higher (breakthrough time greater than 60 minutes) is recommended.[1] Always inspect gloves for degradation before use and dispose of contaminated gloves properly.[1][6]

    • Protective Clothing: A complete suit protecting against chemicals, such as a lab coat or coveralls, is required.[2][6] For larger quantities or increased risk of exposure, a P.V.C. apron is recommended.[1]

  • Respiratory Protection: If engineering controls do not adequately prevent exposure to dust, use a NIOSH-approved P95 or P1 particle respirator.[6][7]

3. Handling and Storage:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]

  • Keep containers securely sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[1][6] The compound is hygroscopic.[6]

  • Wash hands thoroughly with soap and water after handling.[1][2]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon After experiment cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_store Store Unused Chemical cleanup_dispose->cleanup_store cluster_response Emergency Response cluster_minor_actions Minor Spill Actions cluster_major_actions Major Spill Actions spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill ppe_minor Don PPE minor_spill->ppe_minor evacuate Evacuate Area major_spill->evacuate cleanup Dry Cleanup ppe_minor->cleanup containerize Containerize Waste cleanup->containerize alert Alert Emergency Services evacuate->alert prevent_spread Prevent Spread alert->prevent_spread

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.